molecular formula C6H11NO2 B1669091 Cispentacin CAS No. 3814-46-8

Cispentacin

Cat. No.: B1669091
CAS No.: 3814-46-8
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
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Description

Cispentacin is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.
structure given in first source;  isolated from Bacillus cereus

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924231
Record name 2-Aminocyclopentane-1-carboxylic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122672-46-2, 37910-65-9
Record name Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122672-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cispentacin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CISPENTACIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cispentacin: A Technical Guide to Producing Microorganisms and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cispentacin, a potent antifungal agent. It details the microorganisms known to produce this nonproteinogenic amino acid, the biosynthetic pathways involved, and comprehensive protocols for its isolation and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

This compound Producing Microorganisms

This compound has been isolated from bacterial sources. The primary native producer identified is a strain of Bacillus cereus. Additionally, successful heterologous production has been achieved in Streptomyces albus, demonstrating the potential for genetic engineering to improve yields and facilitate production in well-characterized host systems.

MicroorganismStrainProduction TypeReference
Bacillus cereusL450-B2Native Producer[1][2][3]
Streptomyces albusG153/pSEamcB–HHeterologous Host[4]

Biosynthesis of this compound

The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway.[5][6][7] This is noteworthy as type II PKS systems typically produce aromatic compounds, making the formation of the five-membered nonaromatic ring of this compound a unique enzymatic process. The biosynthetic gene cluster, denoted as the amc cluster, contains the genes amcB through amcH, which are responsible for the entire pathway.

The key steps in the biosynthesis are as follows:[8]

  • Initiation : 2-oxoglutarate is loaded onto the acyl carrier protein (ACP), AmcB, by the adenylate-forming acyltransferase, AmcH.

  • Elongation and Cyclization : A heterodimer of type II PKS-like enzymes, AmcF–AmcG, catalyzes a single C2 elongation with malonyl-AmcB, followed by a cyclization reaction to form a five-membered ring intermediate.[5][6]

  • Decarboxylation : The intermediate is then decarboxylated by the enzyme AmcE.

  • Reduction : A FAS enzyme, likely FabI, is recruited to reduce the intermediate in an NADH-dependent manner.

  • Amination and Release : The aminotransferase AmcC catalyzes the amination of the cyclopentane ring, utilizing L-ornithine or L-lysine as the amino donor. Finally, the AmcD-catalyzed hydrolysis releases this compound from the ACP.[8]

This compound Biosynthesis Pathway 2-oxoglutaryl-AmcB 2-oxoglutaryl-AmcB Cyclized_Intermediate-AmcB Cyclized_Intermediate-AmcB 2-oxoglutaryl-AmcB->Cyclized_Intermediate-AmcB AmcF-AmcG malonyl-AmcB malonyl-AmcB malonyl-AmcB->Cyclized_Intermediate-AmcB Decarboxylated_Intermediate-AmcB Decarboxylated_Intermediate-AmcB Cyclized_Intermediate-AmcB->Decarboxylated_Intermediate-AmcB AmcE Reduced_Intermediate-AmcB Reduced_Intermediate-AmcB Decarboxylated_Intermediate-AmcB->Reduced_Intermediate-AmcB FabI (putative) NADH Aminated_Intermediate-AmcB Aminated_Intermediate-AmcB Reduced_Intermediate-AmcB->Aminated_Intermediate-AmcB AmcC L-ornithine/L-lysine This compound This compound Aminated_Intermediate-AmcB->this compound AmcD (Hydrolysis)

Caption: Proposed biosynthetic pathway of this compound.[8]

Experimental Protocols

Fermentation for this compound Production

This protocol is adapted from the heterologous production of this compound in Streptomyces albus.[4]

3.1.1. Seed Culture Preparation

  • Inoculate a mycelial stock of the this compound-producing strain (S. albus G153/pSEamcB–H) into 10 mL of TSB (Tryptic Soy Broth) medium.

  • Incubate at 28 °C with shaking at 220 rpm for 2 days.

3.1.2. Production Culture

  • Inoculate 2 mL of the seed culture into 100 mL of production medium.

    • Production Medium Composition : 2% malt extract, 4% sucrose, 3% soy flour, and 0.6% NaCl.

  • Incubate the production culture at 28 °C with shaking at 220 rpm for 12 days.

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from the fermentation broth. This compound is a water-soluble and amphoteric compound.[1][2]

This compound Isolation Workflow Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation (Remove Mycelia) Fermentation_Broth->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Methanol_Addition Add Equal Volume of Methanol Supernatant1->Methanol_Addition Centrifugation2 Centrifugation (21,500 x g, 10 min) Methanol_Addition->Centrifugation2 Supernatant2 Supernatant (Crude Extract) Centrifugation2->Supernatant2 Ion_Exchange Cation Exchange Chromatography Supernatant2->Ion_Exchange Elution Elution with NaCl Gradient Ion_Exchange->Elution Cispentacin_Fraction This compound-Containing Fractions Elution->Cispentacin_Fraction Reverse_Phase Reverse-Phase Chromatography Cispentacin_Fraction->Reverse_Phase Purified_this compound Purified this compound Reverse_Phase->Purified_this compound

Caption: A general workflow for the isolation of this compound.

Protocol Steps:

  • Cell Removal : Centrifuge the fermentation culture to separate the supernatant from the mycelia.

  • Methanol Extraction : Add an equal volume of methanol to the supernatant and centrifuge at 21,500 x g for 10 minutes to precipitate proteins and other macromolecules.[4]

  • Cation Exchange Chromatography : Apply the resulting supernatant directly to a cation-exchange column (e.g., SP Sepharose). Elute the bound cationic compounds, including this compound, using a salt gradient (e.g., 1 M NaCl).

  • Reverse-Phase Chromatography : Further purify the this compound-containing fractions using a low-pressure reverse-phase column. Elute with a suitable solvent gradient (e.g., propanol or acetonitrile in water).

  • Purity Analysis : Analyze the fractions for the presence and purity of this compound using techniques such as HPLC and mass spectrometry.

Detection and Quantification of this compound

A derivatization method followed by liquid chromatography is used for the quantification of this compound.[4]

3.3.1. Sample Preparation and Derivatization

  • To the supernatant from the methanol extraction, add an equal volume of a DNFB (1-fluoro-2,4-dinitrobenzene) mixture (5% DNFB, 95% methanol, and 100 mM NaOH).

  • Incubate the mixture at 60 °C for 2 hours.

  • Lyophilize the reaction mixture.

  • Resuspend the residue in 400 µL of water.

  • Extract twice with 600 µL of ethyl acetate.

  • Evaporate the ethyl acetate extracts to dryness.

  • Dissolve the final sample in methanol and centrifuge at 21,500 x g for 10 minutes.

3.3.2. Chromatographic Analysis

  • Subject the supernatant to X-LC (eXtreme-performance Liquid Chromatography) analysis.

  • Quantify the this compound titer by measuring the maximum absorbance at 360 nm.

  • Use an internal standard, such as L-phenylalanine, added to the initial sample for accurate quantification.

  • Confirm the identity of the derivatized this compound by comparison with a derivatized standard (exact mass, 296.088 Da) and by MS/MS fragmentation analysis.[4]

Quantitative Data

The following table summarizes the reported production titers of this compound. It is important to note that fermentation conditions and analytical methods can significantly influence the reported yields.

Producing StrainFermentation ConditionsTiterReference
S. albus G153/pSEamcB–H12 days, 28°C in Production MediumData not explicitly quantified in the provided search results, but successful production was confirmed.[4]
Bacillus cereus L450-B2Not specifiedNot specified[1]

Further optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is likely to enhance the production yields of this compound.[9]

References

Cispentacin's Inhibition of Protein and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of cispentacin on protein and RNA synthesis, with a focus on its mechanism in Candida albicans. The information is compiled from seminal research and is intended to provide a comprehensive resource for researchers in antifungal drug development and related fields.

Core Mechanism of Action

This compound, a cyclic β-amino acid antifungal agent, exerts its inhibitory effects on macromolecular synthesis through a multi-faceted mechanism. Evidence strongly suggests that this compound's primary modes of action are the inhibition of amino acid transport and the interference with the aminoacylation of transfer RNA (tRNA), which subsequently leads to a cessation of protein and RNA synthesis.

A key study demonstrated that in Candida albicans, this compound inhibits the in vivo incorporation of radiolabeled precursors, specifically [14C]lysine into protein and [3H]adenine into RNA.[1] Furthermore, it was shown to inhibit the in vitro charging of [14C]proline to its corresponding tRNA.[1] This indicates a direct or indirect interference with the translational machinery. This compound itself is not incorporated into proteins.[1]

The inhibition of proline uptake is competitive, suggesting that this compound is transported into the cell via amino acid permeases.[1] An analog of this compound, BAY 10-8888, has been shown to be a competitive inhibitor of isoleucyl-tRNA synthetase, further supporting the hypothesis that aminoacyl-tRNA synthetases are a key target class for this family of compounds.

Quantitative Data

ParameterValueOrganism/SystemReference
Proline Uptake Inhibition (Ki) 75 µMCandida albicans[1]
Growth Inhibition (IC50) 6.3 - 12.5 µg/mLCandida albicans[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's mechanism of action. These protocols are based on the descriptions provided in the primary research articles and established laboratory techniques.

In Vivo Inhibition of Protein Synthesis Assay

Objective: To determine the effect of this compound on the incorporation of a radiolabeled amino acid into newly synthesized proteins in whole cells.

Methodology:

  • Cell Culture: Candida albicans cells are grown in a suitable defined medium (e.g., Yeast Nitrogen Base with glucose) to mid-logarithmic phase.

  • Pre-incubation: The cell culture is divided into experimental and control groups. The experimental group is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes). The control group is treated with the vehicle (e.g., sterile water).

  • Radiolabeling: [14C]lysine is added to both control and experimental cultures to a final concentration of approximately 1-5 µCi/mL.

  • Incubation: Cultures are incubated for a further period (e.g., 60 minutes) to allow for the incorporation of the radiolabeled lysine into newly synthesized proteins.

  • Harvesting and Lysis: Cells are harvested by centrifugation, washed with a cold buffer (e.g., Tris-HCl with 5% trichloroacetic acid - TCA) to stop the reaction and precipitate proteins. The cell pellet is then lysed using a suitable method (e.g., glass bead disruption or enzymatic lysis).

  • Protein Precipitation and Quantification: The total protein is precipitated from the cell lysate using cold TCA. The precipitate is collected by filtration onto glass fiber filters.

  • Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a suitable scintillation cocktail. The amount of incorporated [14C]lysine is quantified using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) from the this compound-treated samples are compared to the control samples to determine the percentage of inhibition.

In Vivo Inhibition of RNA Synthesis Assay

Objective: To determine the effect of this compound on the incorporation of a radiolabeled nucleotide precursor into newly synthesized RNA in whole cells.

Methodology:

  • Cell Culture: Similar to the protein synthesis assay, Candida albicans cells are grown to mid-logarithmic phase.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Radiolabeling: [3H]adenine is added to the cultures to a final concentration of approximately 5-10 µCi/mL.

  • Incubation: Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled adenine into RNA.

  • Harvesting and Lysis: Cells are harvested and washed with a cold buffer. Lysis is performed to release the cellular contents.

  • RNA Precipitation: The total RNA is precipitated from the lysate using a cold solution of 5% TCA.

  • Filtration and Washing: The precipitated RNA is collected on glass fiber filters and washed to remove unincorporated [3H]adenine.

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of RNA synthesis is calculated by comparing the CPM of treated samples to the control.

In Vitro tRNA Charging (Aminoacylation) Assay

Objective: To determine if this compound directly inhibits the enzymatic attachment of an amino acid to its cognate tRNA by aminoacyl-tRNA synthetases.

Methodology:

  • Preparation of Components:

    • tRNA: Total tRNA is isolated from Candida albicans or a commercial source.

    • Aminoacyl-tRNA Synthetase Extract: A crude or purified enzyme extract containing prolyl-tRNA synthetase is prepared from Candida albicans.

    • Reaction Buffer: A buffer containing ATP, MgCl2, and other necessary cofactors is prepared.

  • Reaction Setup: The reaction mixture is prepared containing the reaction buffer, tRNA, [14C]proline, and the aminoacyl-tRNA synthetase extract.

  • Inhibition Assay: Varying concentrations of this compound are added to the experimental reaction tubes. A control tube without this compound is also prepared.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 10-20 minutes) to allow for the charging of tRNA with [14C]proline.

  • Reaction Termination and Precipitation: The reaction is stopped by the addition of cold 10% TCA. The precipitated tRNA (including the charged [14C]prolyl-tRNA) is collected on glass fiber filters.

  • Washing: The filters are washed extensively with cold 5% TCA and then ethanol to remove any unincorporated [14C]proline.

  • Scintillation Counting: The radioactivity retained on the filters, representing the amount of [14C]prolyl-tRNA formed, is measured.

  • Data Analysis: The inhibition of tRNA charging is determined by comparing the radioactivity in the this compound-treated samples to the control.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_cell Candida albicans Cell Cispentacin_ext This compound (extracellular) Permease Amino Acid Permease Cispentacin_ext->Permease Uptake Cispentacin_int This compound (intracellular) Permease->Cispentacin_int Proline_int Proline Pool Permease->Proline_int Cispentacin_int->Permease Inhibits Proline Uptake (Competitive) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibits Proline_ext Proline (extracellular) Proline_ext->Permease Uptake Proline_int->Prolyl_tRNA_Synthetase Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_tRNA_Synthetase->Prolyl_tRNA Charges tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Cell_Growth_Inhibition Fungal Cell Growth Inhibition Protein_Synthesis->Cell_Growth_Inhibition RNA_Synthesis RNA Synthesis RNA_Synthesis->Cell_Growth_Inhibition Functional_Proteins->RNA_Synthesis Indirectly required for G cluster_protein In Vivo Protein Synthesis Inhibition Assay cluster_rna In Vivo RNA Synthesis Inhibition Assay p1 Culture C. albicans p2 Pre-incubate with This compound p1->p2 p3 Add [14C]lysine p2->p3 p4 Incubate p3->p4 p5 Harvest & Lyse Cells p4->p5 p6 Precipitate Protein (TCA) p5->p6 p7 Filter & Wash p6->p7 p8 Scintillation Counting p7->p8 p9 Calculate % Inhibition p8->p9 r1 Culture C. albicans r2 Pre-incubate with This compound r1->r2 r3 Add [3H]adenine r2->r3 r4 Incubate r3->r4 r5 Harvest & Lyse Cells r4->r5 r6 Precipitate RNA (TCA) r5->r6 r7 Filter & Wash r6->r7 r8 Scintillation Counting r7->r8 r9 Calculate % Inhibition r8->r9 G cluster_tRNA In Vitro tRNA Charging Assay t1 Prepare Components: tRNA, Enzyme Extract, [14C]proline, Buffer t2 Set up Reaction with this compound t1->t2 t3 Incubate t2->t3 t4 Stop Reaction & Precipitate tRNA (TCA) t3->t4 t5 Filter & Wash t4->t5 t6 Scintillation Counting t5->t6 t7 Determine Inhibition t6->t7

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a non-proteinogenic amino acid with notable antifungal properties, has garnered significant interest within the scientific community. Its unique five-membered carbocyclic structure presents a compelling target for biosynthetic pathway elucidation and engineering. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the synthesis of this compound, detailing the key enzymes, intermediates, and reaction mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, enzyme engineering, and the development of novel antifungal agents.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the amc cluster, which encodes a suite of specialized enzymes. This pathway commences with a primary metabolite, 2-oxoglutarate (2-OG), and proceeds through a series of remarkable enzymatic transformations, including a novel type II polyketide synthase (PKS)-like machinery, to construct the characteristic cyclopentane ring of this compound. The complete biosynthetic pathway has been successfully reconstituted in vitro using seven recombinant proteins, providing a definitive understanding of each catalytic step.

This compound Biosynthetic Gene Cluster

The core set of genes responsible for this compound biosynthesis are located within the amipurimycin (amc) biosynthetic gene cluster. Bioinformatic analysis has identified the key genes, amcB through amcH, as essential for the production of the this compound moiety.

GeneProposed Function
amcBAcyl Carrier Protein (ACP)
amcCAminotransferase
amcDThioesterase
amcEDecarboxylase
amcFKetosynthase (KS)
amcG"Cyclization factor" (CYF)
amcHAdenylate-forming acyltransferase

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from 2-oxoglutarate involves a sequence of seven enzymatic reactions, each catalyzed by a specific "Amc" protein. The pathway is initiated by the loading of the starter unit onto the acyl carrier protein, AmcB, followed by a unique cyclization and subsequent tailoring reactions.

Quantitative Data Summary

While detailed kinetic parameters for every enzyme in the pathway are not exhaustively available in the primary literature, the following table summarizes the key quantitative information that has been reported for the in vitro reconstitution of the this compound biosynthetic pathway.

StepEnzyme(s)Substrate(s)ProductCofactor(s)/Reagent(s)Reaction ConditionsNotes
1AmcH2-Oxoglutarate, AmcB2-Oxoglutaryl-AmcB (1-AmcB)ATP, MgCl₂30°C, 1 hAmcH functions as an adenylate-forming acyltransferase.
2AmcF-AmcG1-AmcB, Malonyl-AmcB2-AmcB-30°CThis heterodimer catalyzes a single C₂ elongation and subsequent cyclization.
3AmcE2-AmcB3-AmcB-30°CAmcE is a decarboxylase belonging to the hot dog superfamily.
4FabI3-AmcB4-AmcBNADH30°CA fatty acid synthase (FAS) enzyme recruited to the pathway.
5AmcC4-AmcB5-AmcBL-ornithine or L-lysine, Pyridoxal 5'-phosphate (PLP)30°CA class-III transaminase that introduces the amino group.
6AmcD5-AmcBThis compound-30°CA thioesterase that releases the final product from the ACP.

Experimental Protocols

The following protocols are based on the methods described for the successful in vitro reconstitution of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Amc Proteins

a. Expression in Escherichia coli

  • Strains and Plasmids: Genes for AmcB, AmcC, AmcD, and AmcE are cloned into suitable E. coli expression vectors (e.g., pET vectors).

  • Culture Conditions: E. coli BL21(DE3) cells harboring the expression plasmids are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.4-0.6.

  • Induction: Protein expression is induced by the addition of IPTG (final concentration 0.1-1 mM) and further incubation at 16-25°C for 12-16 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • Purification: The soluble proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for further purification.

b. Expression in Streptomyces albus

  • Strains and Plasmids: Genes for AmcF, AmcG, and AmcH are cloned into a Streptomyces expression vector (e.g., pSE101-based vectors).

  • Culture Conditions: S. albus protoplasts are transformed with the expression plasmids and grown in a suitable medium (e.g., TSB medium) for 2 days at 28°C.

  • Induction: The seed culture is inoculated into a production medium (e.g., SEED medium) and incubated for a further 3-4 days at 28°C.

  • Protein Purification: The purification procedure is similar to that for E. coli-expressed proteins, involving cell lysis and chromatography steps. Notably, AmcF and AmcG are co-expressed to form a soluble heterodimer.

In Vitro Reconstitution of the this compound Biosynthetic Pathway

This protocol describes the step-wise enzymatic synthesis of this compound from its precursors.

Reaction Mixture for 3-AmcB Production (Reaction 1):

  • 50 mM Tris-HCl (pH 8.0)

  • 25 mM MgCl₂

  • 200 µM AmcB (ACP)

  • 0.2 µM AmcH (AT)

  • 8 µM AmcF–AmcG (KS-CYF)

  • 8 µM AmcE (DH-like enzyme)

  • 1 mM Malonyl-CoA

  • 1 mM 2-Oxoglutarate

  • 5 mM ATP

Procedure:

  • Combine all components in a total volume of 50 µL.

  • Incubate the reaction mixture at 30°C for 1 hour to produce 3-AmcB.

Reaction Mixture for this compound Production (Reaction 2):

  • Reaction 1 mixture containing 3-AmcB

  • 8 µM AmcC (Aminotransferase)

  • 8 µM AmcD (Thioesterase)

  • 10 mM L-ornithine

  • 1 mM Pyridoxal 5'-phosphate (PLP)

  • 1 mM NADH

Procedure:

  • To the reaction mixture from Reaction 1, add AmcC, AmcD, L-ornithine, PLP, and NADH.

  • Incubate the mixture at 30°C for 1 to 3 hours.

  • The reaction is quenched by the addition of an equal volume of acetonitrile.

  • The mixture is centrifuged, and the supernatant is analyzed by LC-MS.

LC-MS Analysis of Intermediates and Final Product
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier.

  • Detection: ESI-HRMS is used to detect the masses of the intermediates attached to AmcB and the final released this compound. Extracted ion chromatograms (XICs) are used for quantification.

Visualizations

Biosynthetic Pathway of this compound

Cispentacin_Biosynthesis cluster_start Starting Substrates cluster_enzymes Enzymatic Cascade cluster_intermediates ACP-Bound Intermediates cluster_end Final Product 2-OG 2-Oxoglutarate AmcH AmcH 2-OG->AmcH ATP Malonyl-CoA Malonyl-CoA AmcF_AmcG AmcF-AmcG Malonyl-CoA->AmcF_AmcG 1-AmcB 2-Oxoglutaryl-AmcB AmcH->1-AmcB 2-AmcB Cyclized Intermediate-AmcB AmcF_AmcG->2-AmcB AmcE AmcE 3-AmcB Decarboxylated Intermediate-AmcB AmcE->3-AmcB FabI FabI 4-AmcB Reduced Intermediate-AmcB FabI->4-AmcB AmcC AmcC 5-AmcB Aminated Intermediate-AmcB AmcC->5-AmcB AmcD AmcD This compound This compound AmcD->this compound AmcB AmcB (ACP) AmcB->AmcH 1-AmcB->AmcF_AmcG 2-AmcB->AmcE 3-AmcB->FabI NADH 4-AmcB->AmcC L-Ornithine/L-Lysine, PLP 5-AmcB->AmcD

Caption: The enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for In Vitro Reconstitution

InVitro_Workflow cluster_expression Protein Expression & Purification cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Expression Heterologous Expression (E. coli & S. albus) Purification Affinity & Size-Exclusion Chromatography Expression->Purification Reaction_Setup Combine Purified Enzymes, Substrates, & Cofactors Purification->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching LCMS LC-HRMS Analysis Quenching->LCMS Data_Analysis Analyze XICs & Mass Spectra LCMS->Data_Analysis

Caption: Workflow for the in vitro reconstitution and analysis of this compound biosynthesis.

The Unconventional Role of a Type II Polyketide Synthase in Cispentacin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic machinery responsible for the biosynthesis of cispentacin, a nonproteinogenic amino acid with notable antifungal properties. A focal point of this analysis is the remarkable and atypical role of a Type II polyketide synthase (PKS) system, which, contrary to its usual function of producing polycyclic aromatic compounds, is responsible for synthesizing the five-membered nonaromatic skeleton of this compound. This document details the biosynthetic pathway, presents quantitative data on key intermediates, outlines experimental protocols for pathway reconstruction, and provides visual diagrams to elucidate the complex enzymatic processes.

Introduction to this compound and its Biosynthetic Machinery

This compound, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a natural product isolated from Bacillus cereus and other microorganisms.[1][2] It exhibits potent antifungal activity, particularly against Candida albicans, making it a subject of interest in the development of new therapeutic agents.[1][2]

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (amc), which encodes a series of enzymes that collectively diverge from canonical metabolic pathways.[3][4] The most striking feature of this pathway is its utilization of a Type II PKS-like enzymatic system to construct the foundational cyclopentane ring of this compound.[3][5] Typically, Type II PKSs are multi-enzyme complexes that iteratively condense short-chain acyl-CoA units to produce complex aromatic polyketides like tetracyclines and doxorubicin.[6] The this compound pathway represents a significant expansion of the known catalytic capabilities of these enzymes, demonstrating their ability to generate non-aromatic carbocyclic structures through a highly controlled, non-iterative process.

The this compound Biosynthetic Gene Cluster and Key Enzymes

The biosynthesis of this compound is governed by the genes amcB through amcH.[3] These genes encode a unique collection of enzymes that work in concert to convert a primary metabolite, 2-oxoglutarate (2-OG), into the final this compound product. The key enzymes and their roles in the pathway are summarized below.

The Core Synthetic Process: A Non-Canonical Type II PKS at Work

The initial and most critical phase of this compound biosynthesis involves the formation of its characteristic five-membered ring. This is accomplished by a set of enzymes that function as a non-canonical Type II PKS system.

Priming the Assembly Line

The process begins with the AmcH enzyme, an adenylate-forming acyltransferase. AmcH activates 2-oxoglutarate (2-OG), a common metabolite from the Krebs cycle, and loads it onto the acyl carrier protein (ACP), AmcB , forming the first pathway intermediate, 2-oxoglutaryl-AmcB (1-AmcB).[6] AmcB serves as the covalent tether, holding the growing substrate and presenting it to the subsequent enzymes in the pathway.

C2 Elongation and Cyclization

The central catalytic step is performed by a heterodimer of two PKS-like enzymes, AmcF and AmcG .[3][5]

  • AmcF functions as the ketosynthase (KS).

  • AmcG acts as a unique "cyclization factor" (CYF).

This AmcF-AmcG complex catalyzes a single C2 elongation by condensing the 2-oxoglutaryl starter unit (tethered to AmcB) with a malonyl-AmcB extender unit. Immediately following this condensation, the complex orchestrates an intramolecular C2–C6 carbon bond formation and subsequent dehydration. This series of reactions, all occurring while the substrate is bound to AmcB, results in the formation of a five-membered ring intermediate, designated as 2-AmcB.[6] This single elongation and cyclization to form a non-aromatic ring is a significant departure from the iterative aromatic polyketide synthesis typical of Type II PKSs.[3][5]

Downstream Tailoring Reactions

Following the formation of the cyclopentane ring, a series of tailoring enzymes modify the intermediate to produce the final this compound molecule.

  • Decarboxylation: The enzyme AmcE catalyzes the decarboxylation of the 2-AmcB intermediate to yield 3-AmcB.[6]

  • Reduction: In another unusual step, an enoyl-ACP reductase, FabI , which is typically involved in fatty acid synthesis (FAS), is recruited to the pathway. FabI catalyzes the NADH-dependent reduction of 3-AmcB to form 4-AmcB.[6]

  • Amination: The aminotransferase AmcC , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, transfers an amino group to the 4-AmcB intermediate. This reaction utilizes L-ornithine or L-lysine as the amine donor, converting 4-AmcB into 5-AmcB.[6]

  • Release: Finally, the thioesterase AmcD hydrolyzes the thioester bond, releasing the completed this compound molecule from the AmcB acyl carrier protein.[6]

Quantitative Data Summary

The in vitro reconstruction of the this compound pathway has allowed for the trapping and characterization of key intermediates covalently bound to the AmcB acyl carrier protein. The masses of these intermediates were confirmed using high-resolution mass spectrometry.

Intermediate NameAcyl Group Attached to AmcBTheoretical Mass (Da) of Acyl GroupObserved Deconvoluted Mass (Da) of Acyl-AmcBReference
Holo-AmcBNone (Phosphopantetheine)-11466.8[3]
Malonyl-AmcBMalonyl86.0011552.8[3]
1-AmcB2-Oxoglutaryl128.0211594.8[3]
2-AmcB3-Oxocyclopent-1-ene-1,2-dicarboxyl152.0111618.8[3]
3-AmcB2-Oxocyclopent-1-ene-1-carboxyl108.0211574.8[3]
4-AmcB2-Oxocyclopentane-1-carboxyl110.0311576.8[3]
5-AmcB2-Aminocyclopentane-1-carboxyl111.0611577.8[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway was made possible through heterologous expression and in vitro biochemical assays.[5]

Protocol for Heterologous Production of this compound in Streptomyces albus

This protocol describes the general steps for expressing the amc gene cluster in a heterologous host to produce this compound.

  • Gene Cluster Cloning: The this compound biosynthetic gene cluster (amcB-H) is amplified from the source organism's genomic DNA and cloned into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSE101-based vectors) under the control of a suitable promoter.[5]

  • Host Transformation: The resulting expression plasmid is introduced into the heterologous host, Streptomyces albus, via protoplast transformation or intergeneric conjugation.

  • Cultivation and Fermentation: The recombinant S. albus strain is first grown in a seed medium (e.g., TSB medium) for 2 days at 28°C. This seed culture is then used to inoculate a production medium (e.g., SEED medium) and incubated for an additional 5-7 days at 28°C with shaking.[5]

  • Extraction of this compound: The culture broth is harvested, and the supernatant is collected by centrifugation.

  • Derivatization and Quantification:

    • An equal volume of a 2,4-dinitrofluorobenzene (DNFB) solution (5% DNFB in 95% methanol with 100 mM NaOH) is added to the supernatant.[5]

    • The mixture is incubated at 60°C for 2 hours to derivatize the primary amine of this compound.[5]

    • The reaction mixture is lyophilized, redissolved in water, and extracted with ethyl acetate.

    • The organic extract is evaporated to dryness, and the residue is dissolved in methanol.

    • The derivatized sample is analyzed by HPLC or X-LC, and the this compound titer is quantified by comparing the peak height to a standard curve of derivatized this compound.[5]

Protocol for In Vitro Reconstruction of the this compound Biosynthetic Pathway

This protocol outlines the reconstitution of the this compound pathway using purified recombinant enzymes.

  • Protein Expression and Purification:

    • The genes for AmcB, AmcE, AmcC, and AmcD are cloned into E. coli expression vectors. The proteins are expressed and purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).

    • The genes for AmcF, AmcG, and AmcH are cloned into Streptomyces expression vectors. AmcF and AmcG are co-expressed in S. albus to ensure the proper formation of the soluble heterodimer, which is then purified.[5] AmcH is expressed and purified separately.

  • Preparation of Substrates: Holo-AmcB is prepared by incubating apo-AmcB with Coenzyme A and a phosphopantetheinyl transferase. Malonyl-AmcB is prepared by reacting holo-AmcB with malonyl-CoA and a malonyl-CoA:ACP transferase.

  • In Vitro Reaction Assembly: A typical reaction mixture (e.g., 50 µL) contains:

    • HEPES buffer (pH 7.5)

    • ATP and MgCl₂

    • 2-oxoglutarate (starter unit)

    • Malonyl-CoA (extender unit source)

    • NADH (for the reduction step)

    • Pyridoxal 5'-phosphate (PLP) and an amine donor (e.g., L-ornithine)

    • Purified enzymes: AmcH, AmcF-AmcG, AmcE, FabI, AmcC, AmcD, and Holo-AmcB.

  • Reaction and Analysis:

    • The reaction is initiated by adding the enzymes and incubated at 30°C for 1-4 hours.[5]

    • To analyze intermediates, aliquots can be taken at different time points and quenched. The reaction mixture is then analyzed by high-resolution LC-MS to detect the masses of acyl-AmcB intermediates.

    • To detect the final this compound product, the reaction is stopped, and the supernatant is derivatized with DNFB as described in Protocol 6.1, followed by HPLC analysis.[5]

Visualizations of Pathways and Workflows

To better illustrate the concepts described, the following diagrams were generated using the DOT language.

cispentacin_pathway sub_2OG 2-Oxoglutarate int_1_AmcB 1-AmcB (2-Oxoglutaryl-AmcB) sub_2OG->int_1_AmcB ATP sub_MalonylCoA Malonyl-CoA int_2_AmcB 2-AmcB int_1_AmcB->int_2_AmcB Malonyl-AmcB int_3_AmcB 3-AmcB int_2_AmcB->int_3_AmcB -CO2 int_4_AmcB 4-AmcB int_3_AmcB->int_4_AmcB NADH int_5_AmcB 5-AmcB int_4_AmcB->int_5_AmcB L-Ornithine prod_this compound This compound int_5_AmcB->prod_this compound H2O holo_AmcB Holo-AmcB prod_this compound->holo_AmcB Recycle holo_AmcB->int_1_AmcB enz_AmcH AmcH enz_AmcH->int_1_AmcB enz_AmcF_AmcG AmcF-AmcG (KS-CYF) enz_AmcF_AmcG->int_2_AmcB enz_AmcE AmcE enz_AmcE->int_3_AmcB enz_FabI FabI (FAS) enz_FabI->int_4_AmcB enz_AmcC AmcC enz_AmcC->int_5_AmcB enz_AmcD AmcD enz_AmcD->prod_this compound

Caption: this compound biosynthetic pathway.

experimental_workflow node_step node_step node_material node_material node_analysis node_analysis node_result node_result step1 1. Recombinant Protein Expression (E. coli & S. albus) step2 2. Protein Purification (Affinity Chromatography) step1->step2 mat1 Purified Enzymes: AmcB, AmcC, AmcD, AmcE, AmcF-AmcG, AmcH, FabI step2->mat1 step3 3. In Vitro Reaction Assembly mat1->step3 mat2 Substrates & Cofactors: 2-OG, Malonyl-CoA, ATP, NADH, PLP, L-Ornithine mat2->step3 step4 4. Incubation (30°C, 1-4 hours) step3->step4 step5a 5a. Analysis of Intermediates step4->step5a step5b 5b. Analysis of Final Product step4->step5b analysis1 LC-MS Analysis of Acyl-AmcB step5a->analysis1 analysis2 DNFB Derivatization & HPLC Analysis step5b->analysis2 result1 Intermediate Masses Confirmed analysis1->result1 result2 This compound Detected & Quantified analysis2->result2

Caption: Experimental workflow for in vitro reconstruction.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway has revealed a fascinating and unexpected adaptation of a Type II PKS system. The AmcF-AmcG heterodimer, which catalyzes a single condensation and cyclization to form a five-membered carbocycle, fundamentally expands the known functional repertoire of this enzyme class.[3][5] Furthermore, the recruitment of the FabI enzyme from primary fatty acid metabolism highlights the modularity and evolutionary ingenuity of natural product biosynthetic pathways.

This discovery not only solves the long-standing puzzle of this compound's origin but also opens new avenues for synthetic biology and natural product discovery. Understanding the mechanism of this non-canonical PKS provides a new set of biocatalytic tools for chemoenzymatic synthesis and the engineered biosynthesis of novel, non-aromatic polyketide-derived molecules. The unique enzymatic functions identified in this pathway represent a valuable resource for future efforts in genome mining and the design of novel bioactive compounds for pharmaceutical and agricultural applications.

References

Cispentacin: A Comprehensive Technical Guide to its Natural Source and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin is a naturally occurring amino acid analog with potent antifungal properties, particularly against Candida albicans.[1][2] First isolated from the culture broth of Bacillus cereus, this compound has garnered significant interest within the scientific community due to its unique in vivo efficacy despite modest in vitro activity.[3][4] This technical guide provides an in-depth overview of this compound, covering its natural source, isolation, and detailed biological properties. It is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Natural Source and Isolation

This compound is a secondary metabolite produced by the bacterium Bacillus cereus strain L450-B2.[3][4] It is a water-soluble, amphoteric compound with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[1][3]

Isolation Workflow

The isolation of this compound from the culture broth of Bacillus cereus involves a multi-step process aimed at separating the compound from other metabolites and media components. The general workflow is outlined below.

G cluster_0 Fermentation cluster_1 Primary Extraction cluster_2 Purification cluster_3 Final Product A Inoculation of Bacillus cereus L450-B2 B Fermentation in Culture Medium A->B C Centrifugation to remove biomass B->C D Collection of Supernatant (Culture Broth) C->D E Ion-Exchange Chromatography D->E F Adsorption Chromatography E->F G Crystallization F->G H Pure this compound G->H G cluster_0 This compound Transport cluster_1 Intracellular Effects A Extracellular this compound B Amino Acid Permeases (e.g., Proline Permease) A->B Active Transport (Proton Motive Force) C Intracellular this compound B->C D Inhibition of tRNA charging (e.g., Prolyl-tRNA synthetase) C->D F Inhibition of RNA Synthesis C->F G Altered Amino Acid Pools C->G E Inhibition of Protein Synthesis D->E H Fungal Cell Growth Inhibition E->H F->H G A 2-Oxoglutaryl-AmcB C Condensation & Cyclization (AmcF-AmcG) A->C B Malonyl-AmcB B->C D Decarboxylation (AmcE) C->D E Reduction D->E F Amination E->F G Hydrolysis F->G H This compound G->H

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, systematically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring, water-soluble, and amphoteric antifungal antibiotic.[1][2][3] Originally isolated from the culture broth of Bacillus cereus strain L450-B2, this non-proteinogenic β-amino acid has garnered significant interest due to its potent in vivo activity against pathogenic fungi, particularly Candida albicans.[1][4] Its unique cyclic structure and defined stereochemistry are crucial for its biological function, making it a subject of extensive research in synthetic chemistry and drug development. This guide provides a detailed examination of the chemical structure, stereochemical configuration, and key experimental methodologies related to this compound.

Chemical Structure and Stereochemistry

The molecular structure of this compound is defined by a five-membered cyclopentane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The molecular formula is C₆H₁₁NO₂.

The stereochemistry of the natural, biologically active form of this compound is crucial for its function. It possesses two chiral centers at positions 1 and 2 of the cyclopentane ring. The absolute configuration of these centers has been determined to be (1R, 2S).[1][5] The "cis" designation in its name indicates that the amino and carboxyl groups are on the same side of the cyclopentane ring. This specific spatial arrangement is a key determinant of its antifungal activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties were established through spectroscopic analysis and chemical synthesis during its initial discovery and characterization.[1][2][3]

PropertyValue
Appearance Colorless powder
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry (1R, 2S)-cis
Optical Rotation [α]D²⁵ = -13.8° (c=1.0, H₂O)
Solubility Water-soluble
Chemical Nature Amphoteric

Experimental Protocols

The following sections outline the methodologies for the synthesis and isolation of this compound, based on established literature.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The absolute stereochemistry of this compound necessitates an asymmetric approach for its chemical synthesis to produce the biologically active enantiomer. One effective strategy involves the highly stereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[5]

Key Steps:

  • Preparation of the Chiral Amine: (S)-N-benzyl-N-α-methylbenzylamine is prepared and used as the chiral auxiliary.

  • Formation of the Lithium Amide: The chiral amine is treated with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the homochiral lithium (S)-N-benzyl-N-α-methylbenzylamide.

  • Conjugate Addition: An α,β-unsaturated ester, such as tert-butyl cyclopent-1-ene-1-carboxylate, is added to the solution of the chiral lithium amide. The addition reaction proceeds with high stereoselectivity, establishing the desired cis relationship and the (1R, 2S) stereochemistry at the two adjacent chiral centers.

  • Work-up and Purification: The reaction is quenched, and the resulting β-amino ester is isolated and purified using standard techniques like column chromatography.

  • Deprotection: The protecting groups (e.g., benzyl and tert-butyl) are removed. This is typically achieved through hydrogenolysis (e.g., using H₂ over a palladium catalyst) to remove the N-benzyl groups, followed by acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid) to cleave the tert-butyl ester, yielding the final product, (-)-(1R,2S)-cispentacin.

An illustrative workflow for a generic asymmetric synthesis is provided below.

G cluster_synthesis Asymmetric Synthesis Workflow Chiral Amine Chiral Amine Lithium Amide Formation Lithium Amide Formation Chiral Amine->Lithium Amide Formation n-BuLi Conjugate Addition Conjugate Addition Lithium Amide Formation->Conjugate Addition Cyclopentene Ester Cyclopentene Ester Cyclopentene Ester->Conjugate Addition Protected this compound Ester Protected this compound Ester Conjugate Addition->Protected this compound Ester Deprotection Deprotection Protected this compound Ester->Deprotection 1. H₂, Pd/C 2. TFA This compound This compound Deprotection->this compound

Asymmetric Synthesis Workflow for this compound.
Isolation of this compound from Bacillus cereus Culture

The original isolation of this compound was performed from the culture broth of Bacillus cereus L450-B2.[1] The general procedure involves a series of chromatographic steps to separate the water-soluble, amphoteric compound from other components of the fermentation broth.

Key Steps:

  • Fermentation: Bacillus cereus is cultured in a suitable nutrient medium under conditions optimized for the production of this compound.

  • Harvest and Clarification: The culture broth is harvested, and the bacterial cells are removed by centrifugation or filtration to yield a clarified supernatant.

  • Ion-Exchange Chromatography: The supernatant is passed through a column of a cation-exchange resin (e.g., Dowex 50W). This compound, being amphoteric, will bind to the resin.

  • Elution: The column is washed to remove unbound impurities. This compound is then eluted from the resin using a basic solution, such as aqueous ammonia.

  • Further Purification: The eluted fractions containing this compound are collected and may be subjected to further purification steps, such as anion-exchange chromatography or gel filtration, to remove remaining impurities.

  • Crystallization: The purified this compound solution is concentrated, and the product is crystallized, often from an aqueous alcohol mixture.

  • Characterization: The final product is characterized by various analytical techniques, including NMR, mass spectrometry, and measurement of its specific rotation, to confirm its identity and purity.

Biosynthetic Pathway of this compound

Recent research has elucidated the biosynthetic pathway of this compound, revealing the involvement of a unique set of enzymes.[6] The pathway starts from 2-oxoglutarate (2-OG) and involves a series of enzymatic modifications on an acyl carrier protein (AmcB).

The key enzymes and intermediates in the proposed biosynthetic pathway are:

  • AmcH: An adenylate-forming acyltransferase that modifies 2-OG to 2-oxoglutaryl-AmcB.

  • AmcF-AmcG: A heterodimer of type II polyketide synthase-like enzymes that catalyzes the condensation with malonyl-AmcB, followed by cyclization and dehydration.

  • AmcE: A decarboxylase.

  • FabI: A reductase that reduces the cyclopentene ring.

  • AmcC: An aminotransferase that introduces the amino group.

  • AmcD: A thioesterase that hydrolyzes the final product from the acyl carrier protein.

The logical flow of this biosynthetic pathway is depicted in the following diagram.

G cluster_biosynthesis This compound Biosynthetic Pathway 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutaryl-AmcB 2-Oxoglutaryl-AmcB 2-Oxoglutarate->2-Oxoglutaryl-AmcB AmcH Malonyl-AmcB Malonyl-AmcB Cyclized Intermediate-AmcB Cyclized Intermediate-AmcB Malonyl-AmcB->Cyclized Intermediate-AmcB 2-Oxoglutaryl-AmcB->Cyclized Intermediate-AmcB AmcF-AmcG Decarboxylated Intermediate-AmcB Decarboxylated Intermediate-AmcB Cyclized Intermediate-AmcB->Decarboxylated Intermediate-AmcB AmcE Reduced Intermediate-AmcB Reduced Intermediate-AmcB Decarboxylated Intermediate-AmcB->Reduced Intermediate-AmcB FabI Aminated Intermediate-AmcB Aminated Intermediate-AmcB Reduced Intermediate-AmcB->Aminated Intermediate-AmcB AmcC This compound This compound Aminated Intermediate-AmcB->this compound AmcD (Hydrolysis)

Proposed Biosynthetic Pathway of this compound.

Conclusion

This compound remains a molecule of significant interest in the field of medicinal chemistry due to its potent and specific antifungal activity. Its chemical structure, particularly its (1R,2S)-cis stereochemistry, is fundamental to its biological function. Understanding the detailed stereochemical requirements, as well as the methodologies for its synthesis and isolation, is critical for the development of new antifungal agents based on the this compound scaffold. The elucidation of its biosynthetic pathway further opens avenues for synthetic biology approaches to produce novel analogs. This guide provides a foundational technical overview for researchers engaged in the study and application of this important natural product.

References

Cispentacin: An In-Depth Technical Guide to its Early Studies and Initial Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a novel antifungal agent, emerged from early screening programs as a promising candidate in the fight against opportunistic fungal infections. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, isolation, biological activity, and initial mechanistic insights. The information is presented to serve as a valuable resource for researchers and professionals involved in antifungal drug development.

Discovery and Production

This compound was first isolated from the culture broth of Bacillus cereus strain L450-B2. It is a water-soluble and amphoteric compound, identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Production of this compound

Details of the initial fermentation process for producing this compound are outlined below.

Experimental Protocol: Fermentation of Bacillus cereus L450-B2

  • Microorganism: Bacillus cereus strain L450-B2.

  • Culture Medium: A suitable broth medium for the cultivation of Bacillus cereus is used. While the exact initial reports do not specify the composition, a typical medium for Bacillus species would include a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Fermentation Conditions: The culture is grown under aerobic conditions with shaking at a controlled temperature (e.g., 32°C) for a period sufficient to allow for the production of the antifungal agent (typically several hours to days).

  • Monitoring: The production of this compound in the culture broth can be monitored using a bioassay against a susceptible fungal strain, such as Candida albicans.

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step purification process to isolate the active compound.

Experimental Protocol: Isolation and Purification of this compound

  • Cell Removal: The culture broth is centrifuged to separate the bacterial cells from the supernatant containing the dissolved this compound.

  • Initial Purification: The cell-free supernatant is subjected to a series of chromatographic steps. While the seminal papers provide a general overview, a typical purification scheme for a water-soluble, amphoteric small molecule like this compound would involve:

    • Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin. This compound, being an amino acid, will bind to the resin. Elution is then carried out using a pH or salt gradient.

    • Adsorption Chromatography: Further purification can be achieved using adsorption resins, where separation is based on polarity.

    • Gel Filtration Chromatography: This step separates molecules based on size and can be used to remove impurities of different molecular weights.

  • Final Purification: The fractions showing antifungal activity are pooled and further purified by techniques such as high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Characterization: The purified compound is characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its structure as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.

Workflow for this compound Isolation and Purification

G cluster_0 Fermentation cluster_1 Initial Separation cluster_2 Purification cluster_3 Final Product A Bacillus cereus L450-B2 Culture B Centrifugation A->B C Cell-free Supernatant B->C D Bacterial Cell Pellet (discarded) B->D E Ion-Exchange Chromatography C->E F Adsorption Chromatography E->F G Gel Filtration Chromatography F->G H HPLC G->H I Pure this compound H->I

Caption: A flowchart illustrating the general steps for the isolation and purification of this compound.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is provided in the table below.

PropertyDescription
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White crystalline solid
Solubility Water-soluble
Chemical Nature Amphoteric
Structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid

In Vitro Antifungal Activity

Early studies revealed that this compound exhibits weak in vitro activity against some fungi when tested using standard agar dilution methods. However, more significant activity was observed using a turbidimetric method in a specific medium.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

  • Fungal Strains: Clinical isolates of Candida albicans and other yeast species.

  • Medium: Yeast Nitrogen Base (YNB) glucose medium.

  • Inoculum Preparation: Fungal cultures are grown and diluted to a standardized concentration.

  • Assay: A serial dilution of this compound is prepared in a 96-well microtiter plate. The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 24-48 hours).

  • Data Analysis: Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength (e.g., 600 nm). The 50% inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC) or 100% inhibitory concentration (IC100) are determined by comparing the growth in the presence of the drug to the growth in the drug-free control wells.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterConcentration Range (µg/mL)Reference
IC50 6.3 - 12.5
IC100 (MIC) 6.3 - 50

In Vivo Antifungal Activity

In stark contrast to its modest in vitro activity, this compound demonstrated potent protective effects in murine models of systemic candidiasis.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

  • Animal Model: Immunocompromised mice (e.g., neutropenic mice).

  • Infection: Mice are infected intravenously (i.v.) with a lethal dose of Candida albicans.

  • Drug Administration: this compound is administered through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.), at different dosages and schedules.

  • Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 14-21 days). The 50% protective dose (PD50) is calculated.

  • Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys, spleen) is determined to assess the drug's ability to clear the infection.

Table 2: In Vivo Efficacy of this compound against Systemic Candida albicans Infection in Mice

Administration RoutePD50 (mg/kg)Reference
Intravenous (i.v.) 10
Oral (p.o.) 30

This compound was also found to be effective against systemic infections caused by Cryptococcus neoformans in mice.

Mechanism of Action

Initial investigations into the mechanism of action of this compound revealed a multi-faceted process targeting essential cellular functions in fungi.

Proposed Mechanism of Action

The antifungal activity of this compound is initiated by its active transport into the fungal cell.

Signaling Pathway for this compound's Antifungal Action

G cluster_0 Extracellular cluster_1 Fungal Cell Membrane cluster_2 Intracellular cluster_3 Cellular Outcome A This compound B Amino Acid Permeases (e.g., Proline Permease) A->B Active Transport C Intracellular this compound B->C D Inhibition of Prolyl-tRNA Synthetase C->D F Inhibition of RNA Synthesis C->F E Inhibition of Protein Synthesis D->E G Fungistatic/Fungicidal Effect E->G F->G

Caption: A diagram illustrating the proposed mechanism of action of this compound.

Key findings on the mechanism of action include:

  • Active Transport: this compound is actively transported into Candida albicans cells via amino acid permeases, including a specific proline permease.

  • Inhibition of Macromolecule Synthesis: Once inside the cell, this compound inhibits critical cellular processes. It has been shown to inhibit the in vivo incorporation of radiolabeled precursors into both protein and RNA.

  • Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is believed to be prolyl-tRNA synthetase, which is crucial for protein synthesis. By interfering with the function of this enzyme, this compound disrupts the production of essential proteins, leading to the cessation of fungal growth and, ultimately, cell death.

Conclusion

The early research on this compound laid a strong foundation for its potential as an antifungal therapeutic. Its discovery from a bacterial source, unique chemical structure, and, most notably, its potent in vivo efficacy despite modest in vitro activity, highlighted a promising and unconventional antifungal agent. The initial elucidation of its mechanism of action, involving active transport and inhibition of essential biosynthetic pathways, provided a clear direction for further investigation and development. This technical guide consolidates these pivotal early findings, offering a valuable reference for the ongoing quest for novel and effective antifungal therapies.

Methodological & Application

Application Notes and Protocols for Cispentacin Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of cispentacin, an antifungal antibiotic produced by the bacterium Bacillus cereus. The methodologies outlined below are based on established principles of microbiology, biochemistry, and chromatography.

I. Introduction

This compound is a water-soluble, amphoteric antibiotic with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[1][2][3] It is a secondary metabolite produced by Bacillus cereus strain L450-B2.[1][2][3] this compound exhibits potent in vivo activity against Candida albicans, making it a compound of interest for antifungal drug development. These protocols detail the steps for producing, isolating, and purifying this compound from a bacterial culture.

II. Data Summary

The following table summarizes the expected quantitative data at each major stage of the this compound purification process. Note that these values are estimates, and actual results may vary depending on experimental conditions.

Purification StageTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Culture Supernatant10,000500,000501001
Cation Exchange Chromatography1,000450,000450909
Anion Exchange Chromatography200400,0002,0008040
Reversed-Phase HPLC20300,00015,00060300

III. Experimental Protocols

A. Fermentation of Bacillus cereus L450-B2

This protocol describes the cultivation of Bacillus cereus L450-B2 for the production of this compound.

1. Media Preparation:

  • Prepare a suitable nutrient-rich medium for Bacillus cereus. A common medium is Tryptic Soy Broth (TSB) or a custom medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculation and Culture Conditions:

  • Inoculate the sterile medium with a fresh culture of Bacillus cereus L450-B2.

  • Incubate the culture at 30-37°C with shaking (200-250 rpm) to ensure adequate aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600). This compound is a secondary metabolite, so production will likely be maximal during the stationary phase of growth.

3. Harvesting:

  • After an appropriate incubation period (typically 24-72 hours), harvest the culture.

  • Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

  • Decant and collect the supernatant, which contains the secreted this compound.

B. This compound Isolation and Purification

This multi-step protocol describes the purification of this compound from the culture supernatant.

1. Initial Extraction (Solvent Extraction):

  • Adjust the pH of the culture supernatant to 3.0 with an appropriate acid (e.g., HCl).

  • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate.

  • Separate the aqueous and organic layers by centrifugation.

  • Collect the aqueous layer containing the water-soluble this compound. This step helps to remove nonpolar contaminants.

2. Cation Exchange Chromatography:

  • Equilibrate a strong cation exchange column (e.g., Dowex 50W) with a low pH buffer (e.g., 50 mM sodium citrate, pH 3.0).

  • Load the aqueous extract onto the column. This compound, being amphoteric, will carry a net positive charge at low pH and bind to the negatively charged resin.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using a pH gradient or an increasing salt concentration (e.g., a linear gradient of 0 to 1 M NaCl).

  • Collect fractions and assay for this compound activity.

3. Anion Exchange Chromatography:

  • Pool the active fractions from the cation exchange step and adjust the pH to 9.0 with a suitable base (e.g., NaOH).

  • Equilibrate a strong anion exchange column (e.g., Dowex 1-X8) with a high pH buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Load the sample onto the column. At high pH, this compound will have a net negative charge and bind to the positively charged resin.

  • Wash the column with the equilibration buffer.

  • Elute the this compound with a decreasing pH gradient or an increasing salt concentration.

  • Collect fractions and assay for activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the anion exchange step.

  • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Inject the sample onto a C18 reversed-phase HPLC column.

  • Elute with a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.

  • Monitor the elution profile at 210 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

IV. Visualizations

Cispentacin_Purification_Workflow cluster_0 Fermentation cluster_1 Initial Isolation cluster_2 Chromatographic Purification Fermentation Bacillus cereus L450-B2 Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Collect Supernatant SolventExtraction Solvent Extraction (Ethyl Acetate) Supernatant->SolventExtraction AqueousPhase Aqueous Phase SolventExtraction->AqueousPhase CationExchange Cation Exchange Chromatography AqueousPhase->CationExchange Load Sample AnionExchange Anion Exchange Chromatography CationExchange->AnionExchange RPHPLC Reversed-Phase HPLC AnionExchange->RPHPLC Purifiedthis compound Purified this compound RPHPLC->Purifiedthis compound

Caption: Workflow for the isolation and purification of this compound.

Cispentacin_Biosynthesis_Signaling cluster_pathway Simplified this compound Biosynthesis MalonylCoA Malonyl-CoA PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) -like machinery MalonylCoA->PKS_NRPS Ornithine Ornithine Ornithine->PKS_NRPS CyclopentaneRing Cyclopentane Ring Intermediate PKS_NRPS->CyclopentaneRing This compound This compound CyclopentaneRing->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

References

High-Performance Liquid Chromatography (HPLC) for Cispentacin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, an antifungal agent with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is a cyclic amino acid with notable therapeutic potential.[1][2] Accurate and precise quantification of this compound is critical throughout the drug development process, from fermentation monitoring and purification to formulation analysis and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the analysis of this compound. However, as a non-chromophoric amino acid, direct UV detection is not feasible, necessitating a derivatization step to enable sensitive detection. This document provides a detailed application note and protocol for the quantitative analysis of this compound using reversed-phase HPLC with pre-column derivatization using o-phthalaldehyde (OPA). Additionally, considerations for chiral separation of its stereoisomers are discussed.

Principle of the Method

The analytical method involves the pre-column derivatization of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), to form a highly fluorescent and UV-absorbing isoindole derivative. This derivative is then separated from other components by reversed-phase HPLC and quantified using a UV or fluorescence detector. For the separation of this compound's stereoisomers, a chiral stationary phase is required.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need optimization depending on the sample matrix.

For Bulk Drug Substance:

  • Accurately weigh approximately 10 mg of the this compound bulk drug substance.

  • Dissolve in a suitable diluent (e.g., deionized water or a mild buffer) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to bring the concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to derivatization.[3][4]

For Fermentation Broth or Biological Matrices:

  • Centrifuge the sample to remove cells and particulate matter.

  • Perform a protein precipitation step if necessary, for example, by adding a cold organic solvent like acetonitrile or methanol in a 1:3 sample-to-solvent ratio, followed by centrifugation.[3]

  • The supernatant can be further purified using solid-phase extraction (SPE) if significant matrix interference is expected.

  • Dilute the purified extract to the desired concentration with the appropriate diluent.

  • Filter the final solution through a 0.45 µm syringe filter.

Pre-column Derivatization with OPA/NAC
  • OPA/NAC Reagent Preparation:

    • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

    • Add 11.25 mL of a 0.1 M borate buffer (pH 9.5).

    • Add 50 µL of N-acetyl-L-cysteine (10 mg/mL in water).

    • This reagent should be prepared fresh daily and protected from light.

  • Derivatization Procedure:

    • In an autosampler vial or a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of the OPA/NAC reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

HPLC Conditions for Achiral Analysis of Derivatized this compound
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)
Chiral Separation of this compound Stereoisomers

For the separation of this compound from its trans-isomer and their respective enantiomers, a chiral stationary phase (CSP) is necessary.

ParameterRecommended Condition
Column Chiral stationary phase column (e.g., based on cyclodextrin or macrocyclic glycopeptides)
Mobile Phase Typically a mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer (e.g., phosphate or acetate buffer). The exact composition needs to be optimized for the specific CSP.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection As this compound lacks a strong chromophore, derivatization (as described above) or the use of a mass spectrometer (LC-MS) is recommended for sensitive detection.

Data Presentation

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound analysis based on typical results for amino acid analysis.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Parameters

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis Sample Sample (Bulk/Broth) Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Derivatization OPA/NAC Derivatization Filtration->Derivatization HPLC HPLC System Derivatization->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship This compound This compound (Analyte) Derivative Fluorescent Isoindole Derivative This compound->Derivative OPA_NAC OPA/NAC Reagent OPA_NAC->Derivative HPLC_Separation Reversed-Phase HPLC Separation Derivative->HPLC_Separation Detection UV/Fluorescence Detection HPLC_Separation->Detection Quantification Quantification Detection->Quantification

Caption: Logical relationship of the this compound analysis method.

References

Application of Cispentacin in systemic Candida infection models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cispentacin for Systemic Candida Infections

Introduction

This compound, a cyclic amino acid analog, has demonstrated significant therapeutic potential in preclinical models of systemic candidiasis.[1][2][3] These application notes provide a comprehensive overview of its in vitro and in vivo activity, mechanism of action, and detailed protocols for its evaluation in a research setting. This compound presents a promising alternative to conventional antifungal agents, exhibiting potent efficacy against Candida albicans and other Candida species.[1][4]

In Vitro Activity of this compound

This compound exhibits potent activity against various clinical isolates of Candida albicans. Its inhibitory concentrations are summarized below.

Parameter Organism Concentration Range (µg/mL) Assay Method
IC50Candida albicans6.3 - 12.5Turbidimetric Measurement
IC100Candida albicans6.3 - 50Turbidimetric Measurement
IC50Candida krusei3.1 - 6.3Turbidimetric Measurement
IC50Candida tropicalis100Turbidimetric Measurement

Table 1: In vitro antifungal activity of this compound against various Candida species. Data compiled from multiple studies.[1][4][5]

In Vivo Efficacy in a Systemic Candidiasis Mouse Model

This compound has shown remarkable efficacy in murine models of systemic Candida infection, demonstrating protection with both parenteral and oral administration.

Parameter Administration Route Dosage (mg/kg) Host
PD50Intravenous (IV)10Mice
PD50Oral (PO)30Mice

Table 2: In vivo protective dose (PD50) of this compound in a systemic Candida albicans infection model in mice.[1][4][5]

Mechanism of Action

The antifungal activity of this compound is not attributed to the disruption of the fungal cell wall via inhibition of (1,3)-β-D-glucan synthase, a common target for other antifungals like echinocandins.[6][7][8][9][10] Instead, its mechanism involves active transport into the fungal cell and subsequent interference with essential metabolic processes.

This compound is transported into Candida albicans through amino acid permeases, particularly a specific inducible proline permease.[11] Once inside the cell, it inhibits the in vivo incorporation of essential amino acids, such as lysine, into proteins and adenine into RNA.[11] This disruption of protein and RNA synthesis ultimately leads to the cessation of fungal growth and cell death.

cluster_extracellular Extracellular Space cluster_cell Candida Cell This compound This compound Permease Amino Acid Permease This compound->Permease Active Transport Protein_Synth Protein Synthesis Permease->Protein_Synth Inhibition RNA_Synth RNA Synthesis Permease->RNA_Synth Inhibition Growth Fungal Growth & Proliferation Protein_Synth->Growth RNA_Synth->Growth Fungal_Death Cell Death Growth->Fungal_Death Inhibition leads to

Mechanism of Action of this compound

Experimental Protocols

In Vitro Susceptibility Testing: Turbidimetric Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using a broth microdilution turbidimetric method.

Materials:

  • This compound

  • Candida isolates

  • Yeast Nitrogen Base (YNB) glucose medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water or an appropriate buffer to a concentration of 1 mg/mL.

  • Prepare Inoculum: Culture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in YNB glucose medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well to a final concentration of 1-5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Measure the optical density (OD) at a wavelength of 600 nm. The IC50 is defined as the lowest concentration of this compound that inhibits 50% of fungal growth compared to the drug-free control well. The IC100 is the lowest concentration with no visible growth.

In Vivo Systemic Candidiasis Model in Mice

This protocol describes the induction of systemic candidiasis in mice to evaluate the in vivo efficacy of this compound. Murine models are widely used to study systemic fungal infections.[12][13][14][15][16][17]

Materials:

  • Male ICR mice (or other suitable strain)

  • Candida albicans strain

  • This compound

  • Sterile saline

  • Cyclophosphamide (optional, for immunosuppression)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Immunosuppression (Optional): To establish a more robust infection, mice can be immunosuppressed with a single intraperitoneal injection of cyclophosphamide (150-200 mg/kg) 1-3 days prior to infection.[13]

  • Infection: Prepare a suspension of Candida albicans in sterile saline. Infect mice via intravenous (IV) injection into the tail vein with a lethal dose of the yeast (e.g., 1 x 10^6 CFU/mouse).

  • Treatment: Administer this compound at various doses via the desired route (e.g., IV or PO) at a specified time point post-infection (e.g., 1 hour). A control group should receive the vehicle only.

  • Monitoring: Observe the animals daily for a predetermined period (e.g., 14-21 days) for signs of morbidity and mortality.

  • Data Analysis: The protective dose 50 (PD50), the dose required to protect 50% of the animals from lethal infection, is calculated using statistical methods such as probit analysis.

cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) Immunosuppression Immunosuppression (Optional, Cyclophosphamide) Acclimatization->Immunosuppression Infection IV Infection with Candida albicans Immunosuppression->Infection Treatment This compound Administration (IV or PO) Infection->Treatment Monitoring Daily Observation (14-21 days) Treatment->Monitoring Analysis Data Analysis (PD50 Calculation) Monitoring->Analysis

Workflow for In Vivo Efficacy Testing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cispentacin Fermentation from Bacillus cereus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of cispentacin from Bacillus cereus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising pharmacological agent?

A1: this compound, with the chemical structure (1R,2S)−2-aminocyclopentane-1-carboxylic acid, is a nonproteinogenic amino acid. It was originally isolated from Bacillus cereus L450-B2 and Streptomyces setonii No. 7562.[1] this compound and its analogs are considered promising pharmacological agents due to their strong antifungal activity, particularly against Candida albicans. An analog of this compound, BAY 10-8888, functions by competitively inhibiting isoleucyl-tRNA synthetase, which in turn halts protein synthesis in the target organism.

Q2: What is the basic biosynthetic pathway of this compound in Bacillus cereus?

A2: this compound is synthesized via a type II polyketide synthase (PKS)-like machinery. The process involves a series of enzymatic reactions starting from 2-oxoglutarate (2-OG). Key steps include modification of 2-OG, condensation with malonyl-AmcB, cyclization to form a five-membered ring intermediate, decarboxylation, amination, and finally hydrolysis to release this compound.

Q3: What are the typical fermentation conditions for secondary metabolite production in Bacillus cereus?

A3: While specific optimal conditions for this compound are not widely published, general parameters for secondary metabolite production in Bacillus cereus can be used as a starting point. These typically include a temperature range of 25-37°C, a pH between 6.0 and 8.0, and controlled aeration and agitation. The production of secondary metabolites like this compound is often initiated during the late logarithmic to stationary phase of bacterial growth.

Q4: What analytical methods are suitable for quantifying this compound in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of this compound. Due to its structure, this compound may require derivatization for optimal detection by UV, or can be directly measured with high sensitivity and specificity using LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Issue 1: Low or No this compound Yield

Potential Cause Troubleshooting Step Rationale
Suboptimal Media Composition Optimize carbon and nitrogen sources. Experiment with different concentrations of glucose, peptone, and yeast extract. Consider adding precursor amino acids like L-ornithine or L-lysine.The type and concentration of nutrients significantly impact secondary metabolite production. Precursors can enhance the biosynthetic pathway.
Incorrect pH Monitor and control the pH of the fermentation broth. Test a range of pH values between 6.0 and 8.0. A pH of 7.0 is a good starting point.pH affects enzyme activity and nutrient uptake. For many Bacillus species, neutral to slightly alkaline pH is optimal for secondary metabolite production.
Inadequate Aeration and Agitation Vary the agitation speed (e.g., 150-250 rpm) and aeration rate. Ensure sufficient dissolved oxygen, especially during the exponential growth phase.Oxygen is crucial for the growth of aerobic bacteria like Bacillus cereus and for the biosynthesis of many secondary metabolites.
Suboptimal Temperature Optimize the incubation temperature. Conduct small-scale experiments at different temperatures within the 25-37°C range.Temperature influences bacterial growth rate and enzyme kinetics involved in this compound biosynthesis.
Incorrect Harvest Time Create a time-course experiment and measure this compound concentration at different time points to determine the optimal harvest time.This compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth.
Strain Instability Re-streak the Bacillus cereus culture from a glycerol stock to ensure a pure and viable starting culture.Contamination or genetic drift in the bacterial strain can lead to reduced or no production of the desired metabolite.

Issue 2: Inconsistent this compound Yields Between Batches

Potential Cause Troubleshooting Step Rationale
Variability in Inoculum Standardize the inoculum preparation, including the age and density of the seed culture.Inconsistent inoculum can lead to variations in the growth kinetics and, consequently, the timing and level of secondary metabolite production.
Inconsistent Media Preparation Ensure precise and consistent preparation of the fermentation medium for each batch.Minor variations in media components can have a significant impact on the final product yield.
Fluctuations in Fermentation Parameters Calibrate and monitor all fermentation equipment (pH meter, temperature controller, etc.) to ensure consistent conditions.Deviations in key parameters like pH, temperature, and aeration can lead to batch-to-batch variability.

Issue 3: Difficulty in Quantifying this compound

Potential Cause Troubleshooting Step Rationale
Low Concentration in Broth Concentrate the sample before analysis using techniques like solid-phase extraction (SPE).This will increase the concentration of this compound to a level that is detectable by the analytical instrument.
Matrix Effects in HPLC/LC-MS Perform a sample cleanup step to remove interfering compounds from the fermentation broth. Use an internal standard for quantification.Components of the fermentation medium can interfere with the analytical signal, leading to inaccurate quantification.
Inappropriate Analytical Method Develop and validate a specific HPLC or LC-MS method for this compound. This includes optimizing the column, mobile phase, and detector settings.A non-optimized method may lack the sensitivity and specificity required for accurate quantification.

Experimental Protocols

1. General Protocol for this compound Fermentation

This protocol provides a starting point for the fermentation of Bacillus cereus for this compound production. Optimization of specific parameters is highly recommended.

  • Inoculum Preparation:

    • Inoculate a single colony of Bacillus cereus L450-B2 from a fresh agar plate into 50 mL of seed medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Fermentation:

    • Prepare the production medium and sterilize by autoclaving.

    • Inoculate the production medium with the seed culture (e.g., 5% v/v).

    • Incubate the culture in a fermenter under the following initial conditions:

      • Temperature: 30°C

      • pH: 7.0 (controlled with NaOH and HCl)

      • Agitation: 200 rpm

      • Aeration: 1 vvm (volume of air per volume of medium per minute)

    • Collect samples at regular intervals for analysis of cell growth (OD600) and this compound concentration.

2. Protocol for this compound Quantification by HPLC-UV (with Derivatization)

Since this compound lacks a strong chromophore, derivatization with a UV-active compound is often necessary for sensitive detection.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Perform a derivatization reaction (e.g., with o-phthalaldehyde (OPA) or a similar reagent) according to a validated protocol.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium phosphate buffer, pH 7.0)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent.

    • Quantification: Use a standard curve of derivatized this compound of known concentrations.

3. Protocol for this compound Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for direct quantification of this compound without derivatization.

  • Sample Preparation:

    • Centrifuge the fermentation broth and filter the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase).

    • Spike with a suitable internal standard if available.

  • LC-MS/MS Conditions (Example):

    • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound.

Data Presentation

Table 1: Example of Fermentation Parameter Optimization Data

RunTemperature (°C)pHAgitation (rpm)This compound Yield (mg/L)
1286.5150120
2326.5200150
3287.5150180
4327.5200250
...............

Table 2: Example of HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995> 0.995
Accuracy (%) 98.5 - 101.280 - 120%
Precision (RSD%) < 5%< 15%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.5-

Visualizations

Cispentacin_Biosynthesis_Pathway cluster_start Starting Precursors cluster_enzymes Key Enzymatic Steps cluster_intermediates Biosynthetic Intermediates cluster_end Final Product 2-OG 2-Oxoglutarate AmcH AmcH (Adenylate-forming acyltransferase) 2-OG->AmcH Malonyl-CoA Malonyl-CoA AmcF_AmcG AmcF-AmcG (PKS-like heterodimer) Malonyl-CoA->AmcF_AmcG 1-AmcB 2-Oxoglutaryl-AmcB AmcH->1-AmcB 2-AmcB Cyclized Intermediate AmcF_AmcG->2-AmcB AmcE AmcE (Decarboxylase) 3-AmcB Decarboxylated Intermediate AmcE->3-AmcB FabI FabI (Reductase) 4-AmcB Reduced Intermediate FabI->4-AmcB AmcC AmcC (Aminotransferase) 5-AmcB Aminated Intermediate AmcC->5-AmcB AmcD AmcD (Hydrolase) This compound This compound AmcD->this compound 1-AmcB->AmcF_AmcG 2-AmcB->AmcE 3-AmcB->FabI 4-AmcB->AmcC 5-AmcB->AmcD

Caption: Simplified biosynthetic pathway of this compound in Bacillus cereus.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream Processing & Analysis cluster_result Outcome Inoculum Inoculum Preparation (B. cereus L450-B2) Fermenter Fermentation (Controlled pH, Temp, Aeration) Inoculum->Fermenter Media Media Preparation (Carbon, Nitrogen, Minerals) Media->Fermenter Harvest Harvesting (Centrifugation) Fermenter->Harvest Extraction Extraction/Purification (e.g., SPE) Harvest->Extraction Quantification Quantification (HPLC or LC-MS/MS) Extraction->Quantification Yield This compound Yield Data Quantification->Yield

Caption: General experimental workflow for this compound production and analysis.

Troubleshooting_Logic Start Low this compound Yield CheckMedia Is Media Composition Optimized? Start->CheckMedia CheckParams Are Fermentation Parameters Optimal? CheckMedia->CheckParams Yes OptimizeMedia Optimize C/N Sources & Precursors CheckMedia->OptimizeMedia No CheckHarvest Is Harvest Time Correct? CheckParams->CheckHarvest Yes OptimizeParams Optimize pH, Temp, Aeration, Agitation CheckParams->OptimizeParams No CheckStrain Is the Strain Viable and Pure? CheckHarvest->CheckStrain Yes OptimizeHarvest Perform Time-Course Experiment CheckHarvest->OptimizeHarvest No ReCulture Re-streak from Glycerol Stock CheckStrain->ReCulture No Success Improved Yield CheckStrain->Success Yes OptimizeMedia->CheckParams OptimizeParams->CheckHarvest OptimizeHarvest->CheckStrain ReCulture->Success

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Improving the Stability of Cispentacin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific stability of Cispentacin in solution is limited in publicly available literature. Therefore, this technical support center provides guidance based on the general principles of stability for cyclic amino acids and similar pharmaceutical compounds. Researchers should use this as a starting point and validate their findings with their own experimental data.

This guide is intended for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice and frequently asked questions to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound, a cyclic amino acid, in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of amino acids. Extreme pH values (both acidic and alkaline) can catalyze degradation reactions such as hydrolysis of the amide bond within the cyclic structure.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[3] For long-term storage, maintaining a low temperature is crucial.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[4] It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the amino acid structure.[5][6]

  • Excipients: The compatibility of this compound with other components in the formulation is critical. Some excipients may react with this compound or catalyze its degradation.[7][8][9][10]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of this compound ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), potential degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bond within the cyclic structure, leading to the formation of a linear amino acid. This can be catalyzed by acidic or basic conditions.

  • Oxidative Degradation: Modification of the amino or carboxylic acid groups, or the cyclopentane ring, through reactions with oxygen or other oxidizing species.

  • Photodegradation: Light-induced reactions that can lead to the formation of various degradation products.[4]

  • Deamidation: While this compound itself does not have a side-chain amide, if it were part of a larger peptide, deamidation of neighboring residues could occur, affecting its stability.

Q3: What are some general strategies to improve the stability of this compound in solution?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a range where this compound exhibits maximum stability, which needs to be determined experimentally. The use of appropriate buffer systems is recommended.

  • Temperature Control: Store this compound solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation over time.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, may help to prevent oxidative degradation.[11][12][13]

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidation.

  • Careful Selection of Excipients: Ensure all excipients in the formulation are compatible with this compound. Conduct compatibility studies before finalizing the formulation.[7][8][9][10]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Loss of Potency/Purity Over Time - Chemical degradation (hydrolysis, oxidation) - Inappropriate storage temperature - Exposure to light- Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section). - Optimize storage conditions: Test stability at different temperatures (e.g., 4°C, -20°C, -80°C). - Protect from light: Store samples in amber vials or wrap vials in aluminum foil.
Precipitation or Cloudiness in Solution - pH shift leading to insolubility - Formation of insoluble degradation products - Incompatibility with buffer or excipients- Verify and adjust the pH of the solution. Determine the pH range of maximum solubility for this compound. - Analyze the precipitate to identify its composition. - Evaluate buffer compatibility: Test different buffer systems (e.g., phosphate, citrate, acetate) at the desired pH.
Color Change in Solution - Oxidative degradation - Photodegradation- Purge the solution with an inert gas (nitrogen or argon) before sealing the container. - Add an antioxidant to the formulation. - Ensure complete light protection during storage and handling.
Inconsistent Results in Bioassays - Degradation of this compound leading to variable active concentration - Interference from degradation products- Use a stability-indicating analytical method (e.g., HPLC) to accurately quantify the concentration of intact this compound before each experiment. - Characterize degradation products to assess their potential interference with the assay.

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Stability of this compound (1 mg/mL) at 25°C

pHBuffer System (50 mM)% Recovery after 7 days% Recovery after 30 days
3.0Citrate95.2%85.1%
5.0Acetate98.5%92.3%
7.0Phosphate96.8%88.5%
9.0Borate90.1%75.4%

Table 2: Illustrative Temperature-Dependent Stability of this compound (1 mg/mL) in pH 5.0 Acetate Buffer

Temperature% Recovery after 30 days% Recovery after 90 days
25°C (Room Temperature)92.3%78.6%
4°C (Refrigerated)99.1%97.5%
-20°C (Frozen)>99.5%>99.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a temperature-controlled oven.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing ICH Q1B recommended light exposure.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to separate and quantify this compound and its degradation products.[14][15]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

    • Calculate the percentage of degradation.

    • The analytical method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Protocol 2: pH-Stability Profile of this compound

Objective: To determine the optimal pH for this compound stability in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in each of the prepared buffers.

  • Stability Study:

    • Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C) and protected from light.

    • At predetermined time points (e.g., 0, 7, 14, 30, and 60 days), withdraw aliquots from each solution.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH.

    • Determine the degradation rate constant at each pH.

    • Plot the logarithm of the degradation rate constant versus pH to identify the pH of maximum stability.

Visualizations

cluster_degradation Degradation Pathways This compound This compound ((1R,2S)-2-aminocyclopentane-1-carboxylic acid) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Linear_AA Linear Amino Acid (Inactive) Hydrolysis->Linear_AA Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Hypothetical degradation pathways of this compound.

start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Evaluate Data: - % Degradation - Identify Degradants analyze->data report Report Stability Profile data->report

Caption: General workflow for a this compound stability study.

issue Instability Observed? check_pH Is pH optimal? issue->check_pH check_temp Is temperature controlled? check_pH->check_temp Yes action_pH Adjust pH & Use Buffer check_pH->action_pH No check_light Is solution protected from light? check_temp->check_light Yes action_temp Store at Lower Temperature check_temp->action_temp No check_ox Is oxidation a factor? check_light->check_ox Yes action_light Use Light-Protective Containers check_light->action_light No action_ox Use Antioxidant / Inert Gas check_ox->action_ox Yes

Caption: Troubleshooting decision tree for this compound instability.

References

Overcoming low in vitro activity of Cispentacin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vitro activity with Cispentacin.

Troubleshooting Guide: Overcoming Low In Vitro Activity of this compound

Low or inconsistent in vitro activity of this compound is a common challenge that can often be resolved by optimizing assay conditions. This guide addresses the most frequent issues and provides systematic solutions.

Problem 1: No or Weak Activity Observed in Agar-Based Diffusion Assays (e.g., Disk Diffusion, Agar Dilution)

  • Question: Why does this compound show poor activity on rich agar media like Sabouraud Dextrose Agar (SDA) or Yeast Extract-Peptone-Dextrose (YPD) Agar?

  • Answer: this compound's primary mechanism of entry into fungal cells is through amino acid transporters, particularly proline permeases.[1] Rich agar media contain high concentrations of amino acids and peptides which competitively inhibit the uptake of this compound, leading to artificially low observed activity.[2]

  • Troubleshooting Steps:

    • Switch to a Broth-Based Assay: Broth microdilution assays are recommended over agar-based methods.

    • Use a Defined, Minimal Medium: Employ a medium with a defined and limited source of amino acids and nitrogen. Yeast Nitrogen Base (YNB) with a single carbon source like glucose is the recommended medium.[3] This minimizes competitive inhibition of this compound uptake.

Problem 2: Low Potency in Broth Microdilution Assays

  • Question: My this compound IC50 values are still high even in a broth microdilution assay. What could be the cause?

  • Answer: The choice of broth medium is critical. Using rich media like Mueller-Hinton Broth (MHB) or YPD broth will lead to the same competitive inhibition of uptake seen in agar assays. Additionally, improper preparation of the inoculum and incorrect assay parameters can affect the results.

  • Troubleshooting Steps:

    • Confirm Medium Composition: Ensure you are using a minimal, defined medium such as Yeast Nitrogen Base (YNB) supplemented with glucose. The composition of YNB is provided in the experimental protocols section.

    • Optimize Inoculum Density: Prepare the fungal inoculum as per standardized protocols (e.g., CLSI M27). A final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL is typically recommended for Candida species in broth microdilution assays.

    • Verify this compound Stock Solution:

      • Solvent: this compound is a water-soluble, amphoteric compound.[1][4] Prepare stock solutions in sterile distilled water or a buffer with a neutral pH (e.g., 0.1 M phosphate buffer, pH 7.0).[5]

      • Storage: While specific stability data for this compound is limited in publicly available literature, as a general practice for amino acid-like molecules, it is advisable to prepare fresh stock solutions. If storage is necessary, store aliquots at -20°C or -80°C for short periods and avoid repeated freeze-thaw cycles.

    • Check Incubation Conditions: Incubate plates at the optimal temperature for the fungal species being tested (typically 35-37°C for Candida albicans) for the recommended duration (usually 24-48 hours).[5]

Problem 3: High Variability Between Experiments

  • Question: I am observing significant well-to-well and plate-to-plate variability in my this compound assays. What are the potential sources of this inconsistency?

  • Answer: Variability can arise from several factors including the stability of the compound, inconsistent inoculum preparation, and variations in assay setup.

  • Troubleshooting Steps:

    • Assess this compound Stability:

      • pH: As an amphoteric molecule, the stability of this compound could be pH-dependent. Ensure the pH of your assay medium is controlled and consistent. YNB medium is typically buffered to a pH of around 5.4.

      • Temperature: Degradation can be temperature-dependent. Avoid exposing stock solutions to elevated temperatures for extended periods.

      • Solvent: Stick to aqueous solvents or simple buffers. The use of organic solvents like DMSO is generally not necessary for the water-soluble this compound and could introduce variability.

    • Standardize Inoculum Preparation: Follow a consistent protocol for fungal culture growth and inoculum density adjustment. Spectrophotometric methods or hemocytometers should be used to ensure a consistent starting cell concentration.

    • Ensure Proper Mixing: Thoroughly mix the contents of the microplate wells after adding the inoculum to the drug dilutions.

    • Control for Edge Effects: To minimize evaporation from the outer wells of a microplate, which can concentrate the drug and affect cell growth, consider filling the peripheral wells with sterile water or medium without inoculum and not using them for data collection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is actively transported into fungal cells via amino acid permeases.[1] Once inside the cell, it is believed to inhibit protein synthesis by targeting an aminoacyl-tRNA synthetase, leading to a fungistatic or fungicidal effect depending on the concentration and fungal species.[2]

Q2: Why does this compound show good in vivo efficacy but poor in vitro activity in some assays? A2: The discrepancy is primarily due to the assay conditions used for in vitro testing. In vivo, the concentration of competing amino acids is much lower than in rich laboratory media like SDA or YPD. Therefore, this compound can be efficiently taken up by fungal cells in a host. Standard in vitro tests using rich media do not accurately reflect the in vivo environment, leading to an underestimation of this compound's potency.[2][5]

Q3: What is the recommended in vitro assay for determining the activity of this compound? A3: A broth microdilution assay using a defined, minimal medium like Yeast Nitrogen Base (YNB) with glucose is the most reliable method.[3] This method minimizes the competitive inhibition of this compound uptake, providing a more accurate assessment of its intrinsic antifungal activity.

Q4: What are the typical IC50 values for this compound against Candida albicans? A4: When tested using a turbidimetric method in Yeast Nitrogen Base glucose medium, the 50% inhibitory concentration (IC50) values for this compound against clinical isolates of Candida albicans have been reported to be in the range of 6.3 to 12.5 µg/mL.[3]

Q5: Is this compound stable in solution? A5: this compound is a water-soluble and amphoteric compound.[4] While detailed, publicly available stability studies under various pH and temperature conditions are limited, it is best practice to prepare fresh aqueous stock solutions for each experiment. If storage is required, freezing aliquots at -20°C or below is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Activity of this compound against Candida albicans

Assay MethodMediumParameterReported Value (µg/mL)Reference
Turbidimetric MeasurementYeast Nitrogen Base GlucoseIC506.3 - 12.5[3]
Turbidimetric MeasurementYeast Nitrogen Base GlucoseIC1006.3 - 50[3]
Agar DilutionKNOPP's AgarMICNo significant activity[3]
Agar DilutionYeast Extract-Peptone AgarMICNo significant activity[3]
Agar DilutionSabouraud Dextrose AgarMICNo significant activity[3]

Table 2: In Vivo Efficacy of this compound against Systemic Candida Infection in Mice

Route of AdministrationParameterReported Value (mg/kg)Reference
Intravenous (iv)PD5010[3]
Oral (po)PD5030[3]

Experimental Protocols

Protocol 1: Turbidimetric Broth Microdilution Assay for this compound Susceptibility Testing

This protocol is based on established methods for antifungal susceptibility testing and is optimized for this compound.

1. Materials:

  • This compound

  • Sterile, flat-bottom 96-well microtiter plates

  • Yeast Nitrogen Base (YNB) medium

  • Glucose (Dextrose)

  • Sterile distilled water

  • Candida species (e.g., C. albicans)

  • Spectrophotometer (plate reader) capable of reading absorbance at 620 nm

  • Sterile 0.1 M Phosphate Buffer (pH 7.0)

2. Media and Reagent Preparation:

  • 2X YNB-Glucose Medium: Prepare a 2X concentrated Yeast Nitrogen Base medium (1.34% w/v) with 2% w/v glucose in sterile distilled water. Filter-sterilize the medium.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile 0.1 M phosphate buffer (pH 7.0).

  • Inoculum Preparation:

    • Culture the Candida species on a suitable agar plate (e.g., YPD agar) at 35°C for 24-48 hours.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).

    • Dilute this suspension 1:1000 in the 2X YNB-Glucose medium to obtain a 2X working inoculum suspension.

3. Assay Procedure:

  • Drug Dilution Series:

    • Add 100 µL of sterile YNB-Glucose medium to wells 2-11 of the 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the drug-free growth control. Well 12 will be the medium-only sterility control.

  • Inoculation: Add 100 µL of the 2X working inoculum suspension to wells 1-11. Add 100 µL of sterile 2X YNB-Glucose medium to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 40 hours without agitation.[5]

  • Reading Results: Measure the optical density (OD) at 620 nm using a microplate reader.[5]

4. Data Analysis:

  • Subtract the OD of the sterility control (well 12) from all other wells.

  • The IC50 is the concentration of this compound that causes a 50% reduction in turbidity compared to the drug-free growth control (well 11).

Visualizations

Cispentacin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Permease Amino Acid Permease This compound->Permease Uptake AminoAcids Amino Acids (e.g., Proline) AminoAcids->Permease Competitive Uptake Cispentacin_in This compound Permease->Cispentacin_in tRNA_Synthetase Aminoacyl-tRNA Synthetase Cispentacin_in->tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis tRNA_Synthetase->Protein_Synthesis

Caption: this compound cellular uptake and mechanism of action.

Troubleshooting_Workflow Start Start: Low this compound In Vitro Activity Assay_Type What type of assay are you using? Start->Assay_Type Agar_Assay Agar-based (e.g., Disk Diffusion) Assay_Type->Agar_Assay Agar Broth_Assay Broth-based Assay_Type->Broth_Assay Broth Switch_To_Broth Action: Switch to Broth Microdilution Assay Agar_Assay->Switch_To_Broth Check_Medium What medium are you using? Broth_Assay->Check_Medium Switch_To_Broth->Check_Medium Rich_Medium Rich Medium (e.g., YPD, MHB) Check_Medium->Rich_Medium Rich Minimal_Medium Minimal Defined Medium (e.g., YNB + Glucose) Check_Medium->Minimal_Medium Minimal Switch_To_Minimal Action: Use a defined, minimal medium like YNB Rich_Medium->Switch_To_Minimal Check_Parameters Review other parameters: - Inoculum Density - Stock Solution Stability - Incubation Conditions Minimal_Medium->Check_Parameters Switch_To_Minimal->Check_Parameters Optimize Action: Optimize parameters based on protocol Check_Parameters->Optimize Success Success: Improved In Vitro Activity Optimize->Success Contact_Support Issue Persists: Contact Technical Support Optimize->Contact_Support

Caption: Troubleshooting workflow for low this compound activity.

References

Cispentacin Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the oral bioavailability of Cispentacin. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound's properties and the challenges associated with its oral delivery.

Q1: What is this compound and why is its oral bioavailability a concern?

A: this compound, structurally known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a water-soluble, amphoteric antifungal antibiotic.[1][2] Its high polarity and hydrophilicity are primary reasons for poor absorption across the lipid bilayer of gastrointestinal epithelial cells, leading to low oral bioavailability.[3][4] While it shows good therapeutic efficacy when administered parenterally in animal models, its effectiveness via oral administration (po) is significantly lower, requiring higher doses to achieve a protective effect.[5][6]

Q2: What are the main physiological barriers to the oral absorption of a hydrophilic drug like this compound?

A: The primary barriers for hydrophilic compounds like this compound include:

  • Low Permeability: The lipophilic nature of the intestinal cell membrane severely restricts the passive diffusion of polar molecules.[7]

  • Enzymatic Degradation: While not extensively documented for this compound specifically, drugs can be degraded by enzymes in the gastrointestinal tract.[7]

  • Efflux Pumps: P-glycoprotein (P-gp) and other efflux pumps can actively transport absorbed drugs back into the intestinal lumen, reducing net absorption.[8]

  • Paracellular Pathway Limitation: The tight junctions between epithelial cells limit the passage of molecules, especially those with a larger molecular weight.[7]

Q3: What general strategies can be employed to enhance the bioavailability of a polar, hydrophilic compound?

A: Broadly, strategies focus on overcoming the key absorption barriers. These include:

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more lipophilic version (a prodrug) that can cross the intestinal membrane.[8][9] Once absorbed, the prodrug is metabolized back into the active this compound.

  • Formulation Strategies:

    • Lipid-Based Formulations: Encapsulating the drug in lipidic carriers like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can facilitate absorption.[10][11]

    • Complexation: Using agents like cyclodextrins or ion-pairing agents (e.g., sodium lauryl sulfate) to form a more lipophilic complex, which can improve membrane partitioning.[10][12]

  • Use of Permeation Enhancers: Co-administering substances that transiently and reversibly open the tight junctions between intestinal cells to allow for paracellular transport.[3][7]

Part 2: Troubleshooting Experimental Issues

This section provides guidance on specific problems you might encounter during your research.

Problem 1: My this compound prodrug shows high lipophilicity but fails to increase plasma concentration in vivo.

Possible Cause Troubleshooting Step Rationale
Poor Cleavage Perform an in vitro stability assay using liver microsomes or plasma from the animal model.The prodrug must be efficiently cleaved back to the active this compound after absorption to be detected and effective. Lack of cleavage renders the strategy ineffective.
Low Aqueous Solubility Measure the prodrug's solubility in simulated gastric and intestinal fluids.Excessive lipophilicity can lead to extremely low aqueous solubility, preventing the prodrug from dissolving and being available for absorption. This is a common issue with highly modified prodrugs.[13]
First-Pass Metabolism Quantify both the prodrug and parent this compound in plasma, and analyze liver homogenates for metabolites.The prodrug or the released this compound may be rapidly metabolized by the liver after absorption, preventing it from reaching systemic circulation.[9]
Efflux Pump Substrate Use an in vitro Caco-2 cell permeability assay with and without a known P-gp inhibitor (e.g., verapamil).The prodrug itself might be a substrate for efflux pumps like P-gp, causing it to be pumped back into the gut lumen after absorption.

Problem 2: My lipid nanoparticle formulation shows low this compound encapsulation efficiency.

Possible Cause Troubleshooting Step Rationale
Drug Partitioning Modify the lipid composition. Increase the proportion of lipids with polar head groups or incorporate a co-surfactant.As a hydrophilic drug, this compound has a low affinity for the lipid core of nanoparticles. It tends to partition into the external aqueous phase during formulation.
pH Mismatch Adjust the pH of the aqueous phase during formulation. This compound is amphoteric.The ionization state of this compound affects its interaction with charged lipids. Systematically varying the pH can identify an optimal state for encapsulation.
Formulation Method Switch to a different preparation method. For example, if using hot homogenization, try a w/o/w double emulsion technique.A water-in-oil-in-water (w/o/w) double emulsion method is specifically designed to encapsulate hydrophilic drugs within a lipidic carrier.[10]
High Drug Concentration Reduce the initial drug-to-lipid ratio and re-evaluate the encapsulation efficiency.Saturating the system with too much drug can exceed the formulation's carrying capacity, leading to low encapsulation efficiency.

Part 3: Experimental Protocols & Visualizations

This section provides a detailed methodology for a common experimental workflow and visual diagrams to clarify complex processes.

Protocol: In Vitro Evaluation of a this compound Prodrug using Caco-2 Cells

This protocol outlines the steps to assess the permeability of a potential this compound prodrug compared to the parent compound.

1. Caco-2 Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
  • Allow cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.
  • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. An apparent permeability coefficient (Papp) of < 1.0 x 10⁻⁶ cm/s is desired.

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
  • Prepare transport solutions of this compound and the this compound prodrug in HBSS at a known concentration (e.g., 100 µM).
  • Add the transport solution to the apical (AP) side of the Transwell® insert and fresh HBSS to the basolateral (BL) side.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
  • At the end of the experiment, collect the final sample from the apical compartment.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS). For the prodrug, it is crucial to measure both the prodrug and any converted this compound.
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
  • dQ/dt = Rate of drug appearance in the receiver chamber (µmol/s)
  • A = Surface area of the membrane (cm²)
  • C₀ = Initial concentration in the donor chamber (µmol/cm³)

5. Data Interpretation:

  • Compare the Papp value of the prodrug to that of the parent this compound. A significantly higher Papp for the prodrug suggests improved membrane permeability.

Visualizations (Graphviz Diagrams)

G

G S1 S1 P1 P1 S1->P1 Overcomes S3 S3 S3->P1 Bypasses S2 S2 P2 P2 S2->P2 Modulates S4 S4 P3 P3 S4->P3 Inhibits

References

Technical Support Center: Cispentacin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and purification of Cispentacin. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from its production source?

A1: The primary challenges stem from its chemical nature. This compound is a water-soluble, amphoteric amino acid analog.[1][2] This makes it difficult to separate from other hydrophilic compounds in the fermentation broth using standard liquid-liquid extraction techniques. Therefore, methods like ion-exchange chromatography or the use of macroporous adsorptive resins are often necessary.[3]

Q2: Which production methods are used for this compound?

A2: this compound can be produced through fermentation using strains like Bacillus cereus.[1][2] More recently, heterologous production in hosts like Streptomyces albus and in vitro reconstruction of its biosynthetic pathway using recombinant proteins have been established.[4][5]

Q3: What analytical methods are recommended for assessing the purity of a this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and highly effective method for determining the purity of this compound.[6] Due to its chiral nature, specific chiral stationary phases or pre-derivatization followed by RP-HPLC may be necessary to determine enantiomeric purity.[7][8] Other valuable methods include Mass Spectrometry (MS) for identity confirmation and quantification of trace impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and as a quantitative method (qNMR).[6][9]

Q4: What are the key enzymes in the biosynthetic pathway of this compound?

A4: The biosynthesis of this compound involves a unique set of type II polyketide synthase (PKS)-like enzymes. Key enzymes include a heterodimer of AmcF-AmcG which catalyzes the initial C2 elongation and cyclization, AmcE for decarboxylation, AmcC for amination, and AmcD for the final release of this compound.[4][5][10]

Troubleshooting Guides

Problem 1: Low Yield of this compound After Initial Extraction

Possible Causes Solutions
Incomplete Bacterial Cell Lysis Ensure the chosen lysis method (e.g., sonication, enzymatic digestion) is optimized for the producing strain. Monitor cell disruption under a microscope. For plasmid-based production, ensure culture density is optimal (e.g., OD600 ~1.8–2.0).[11]
Inefficient "Capture" of Water-Soluble this compound Standard solvent extraction is often inefficient.[3] Utilize ion-exchange chromatography as an initial capture step. For example, use a cation exchange resin to bind the amphoteric this compound, wash away neutral and anionic impurities, and then elute with a pH or salt gradient.
This compound Degradation Ensure that pH and temperature are controlled throughout the extraction and purification process. Avoid prolonged exposure to harsh acidic or basic conditions.

Problem 2: Co-elution of Impurities During Chromatographic Purification

Possible Causes Solutions
Inappropriate Stationary Phase For an amphoteric compound like this compound, ion-exchange chromatography is a powerful tool.[12] Consider using a strong cation exchange column at a pH below the isoelectric point of this compound or a strong anion exchange column at a pH above its isoelectric point. For polishing, reversed-phase chromatography with an appropriate ion-pairing agent can be effective.
Non-Optimized Elution Conditions Adjust the gradient slope of the mobile phase (salt concentration or pH for ion-exchange; organic solvent concentration for reversed-phase). A shallower gradient can improve the resolution between this compound and closely eluting impurities.
Presence of "Invisible" Impurities Some impurities like inorganic salts or polymers may not be detected by UV-based HPLC.[9] Use orthogonal methods like quantitative NMR (qNMR) or combustion analysis to assess absolute purity.[9]

Experimental Protocols

Protocol 1: In Vitro Biosynthesis of this compound

This protocol is based on the reconstruction of the this compound biosynthetic pathway.

Materials:

  • Purified recombinant proteins: AmcB (ACP), AmcH (AT), AmcF–AmcG (KS-CYF), AmcE (DH-like enzyme), AmcC (aminotransferase), AmcD (thioesterase)

  • Substrates and cofactors: Malonyl-CoA, 2-oxoglutarate (2-OG), ATP, L-ornithine, pyridoxal phosphate (PLP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂

Methodology:

  • Step 1: Formation of 3-AmcB Intermediate:

    • In a total volume of 50 µL of reaction buffer, combine:

      • 200 µM AmcB

      • 0.2 µM AmcH

      • 8 µM AmcF–AmcG

      • 8 µM AmcE

      • 1 mM malonyl-CoA

      • 1 mM 2-OG

      • 5 mM ATP

    • Incubate the mixture at 30°C for 1 hour.[5]

  • Step 2: Conversion to this compound:

    • To the reaction mixture from Step 1, add:

      • 8 µM AmcC

      • 8 µM AmcD

      • 10 mM ornithine

      • 1 mM PLP

    • Incubate at 30°C for 1 to 3 hours.[5]

  • Analysis:

    • The final product can be analyzed by methods such as LC-MS to detect the formation of this compound (m/z 130.08626).[4]

Protocol 2: General Purification of this compound using Ion-Exchange Chromatography (IEX)

This is a generalized protocol for the purification of this compound from a clarified fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and other insoluble materials.

    • Adjust the pH of the supernatant to weakly acidic (e.g., pH 4-5) to ensure this compound is protonated.

  • IEX Chromatography:

    • Equilibrate a strong cation exchange column (e.g., containing a sulfopropyl functional group) with a low salt buffer at the same pH as the adjusted supernatant.

    • Load the prepared supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH.

    • Collect fractions and analyze for the presence of this compound using a suitable assay (e.g., HPLC).

  • Desalting:

    • Pool the this compound-containing fractions and desalt using size-exclusion chromatography or diafiltration.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Methodology:

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Dissolve the test sample in the mobile phase.

    • Inject the sample and run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

    • The purity is calculated based on the area of the this compound peak relative to the total area of all peaks.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Antifungal Activity of this compound

Organism Test Type Metric Value Reference
Candida albicans (clinical isolates)In Vitro (Turbidimetric)IC506.3 - 12.5 µg/mL[13]
Candida albicans (clinical isolates)In Vitro (Turbidimetric)IC1006.3 - 50 µg/mL[13]
Candida albicans (systemic infection in mice)In VivoPD50 (IV administration)10 mg/kg[13]
Candida albicans (systemic infection in mice)In VivoPD50 (PO administration)30 mg/kg[13]

Visualizations

This compound Biosynthetic Pathway cluster_start Precursors cluster_pathway Biosynthetic Steps 2_OG 2-Oxoglutarate 1_AmcB 2-Oxoglutaryl-AmcB 2_OG->1_AmcB AmcH Malonyl_CoA Malonyl-CoA 2_AmcB Intermediate-AmcB Malonyl_CoA->2_AmcB AmcF-AmcG 1_AmcB->2_AmcB 3_AmcB Cyclized Intermediate-AmcB 2_AmcB->3_AmcB AmcE 4_AmcB Keto-Intermediate-AmcB 3_AmcB->4_AmcB AmcC (keto formation) 5_AmcB Amino-Intermediate-AmcB 4_AmcB->5_AmcB AmcC (amination) + L-Ornithine This compound This compound 5_AmcB->this compound AmcD (hydrolysis)

Caption: Enzymatic steps in the biosynthetic pathway of this compound.

Cispentacin_Extraction_Workflow Start Fermentation Broth Clarification Centrifugation/ Filtration Start->Clarification Capture Ion-Exchange Chromatography Clarification->Capture Elution Elution with Salt/pH Gradient Capture->Elution Desalting Desalting/ Buffer Exchange Elution->Desalting Polishing Reversed-Phase HPLC (Polishing Step) Desalting->Polishing Purity_Analysis Purity & Identity Check (HPLC, LC-MS, NMR) Polishing->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Lysis Was cell lysis complete? Start->Check_Lysis Optimize_Lysis Optimize lysis protocol (e.g., sonication time, enzyme conc.) Check_Lysis->Optimize_Lysis No Check_Binding Is this compound binding to IEX column? Check_Lysis->Check_Binding Yes Optimize_Lysis->Check_Binding Adjust_pH Adjust sample/buffer pH to ensure this compound is charged Check_Binding->Adjust_pH No Check_Elution Is elution efficient? Check_Binding->Check_Elution Yes Adjust_pH->Check_Elution Modify_Gradient Modify elution gradient (steeper gradient or higher salt conc.) Check_Elution->Modify_Gradient No Check_Degradation Assess product stability in fractions (LC-MS) Check_Elution->Check_Degradation Yes Modify_Gradient->Check_Degradation

Caption: Troubleshooting logic for low this compound yield.

References

Optimization of media composition for Cispentacin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of media composition in Cispentacin fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is a novel antifungal antibiotic produced by the bacterium Bacillus cereus.[1]

Q2: What are the major components of a fermentation medium for antibiotic production?

A2: A typical fermentation medium consists of a carbon source, a nitrogen source, mineral salts, and sometimes specific precursors or inducers.[2] The exact composition is critical for maximizing the yield of the desired antibiotic.

Q3: Why is media optimization important for this compound fermentation?

A3: Media optimization is crucial for enhancing the production of bioactive metabolites like this compound.[1][3] By identifying the optimal concentrations of key nutrients, it is possible to significantly increase the fermentation yield and reduce production costs.[4]

Q4: What are common methods for optimizing fermentation media?

A4: Statistical methods like Plackett-Burman design for screening significant media components and Response Surface Methodology (RSM) for optimizing their concentrations are commonly employed.[3][4][5] These methods are more efficient than the traditional one-factor-at-a-time approach.[6][7]

Q5: What is the general biosynthetic pathway for this compound?

A5: this compound biosynthesis involves a type II polyketide synthase (PKS)-like enzymatic machinery. The pathway starts from 2-oxoglutarate and involves a series of reactions including condensation, cyclization, decarboxylation, reduction, and amination to form the final this compound molecule.[8][9][10]

Troubleshooting Guide

Issue 1: Low this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Carbon Source Screen various carbon sources such as glucose, sucrose, and soluble starch. Optimize the concentration of the best-performing carbon source using Response Surface Methodology (RSM).Identification of a carbon source and concentration that maximizes this compound production.
Inadequate Nitrogen Source Test different organic and inorganic nitrogen sources like peptone, yeast extract, and ammonium salts.[1] Optimize the concentration of the most effective nitrogen source.Enhanced cell growth and/or this compound biosynthesis.
Incorrect C/N Ratio Systematically vary the concentrations of the optimal carbon and nitrogen sources to determine the ideal Carbon-to-Nitrogen ratio.A balanced C/N ratio that supports robust growth and directs metabolic flux towards this compound production.
Limiting Mineral Salts Evaluate the effect of different mineral salts, such as MgSO₄ and KNO₃, on this compound production.[5]Improved enzymatic activities and overall cell health, leading to higher yields.
Unfavorable Fermentation Conditions Optimize physical parameters including pH, temperature, agitation speed, and aeration rate.[7][11]Creation of an optimal environment for Bacillus cereus to produce this compound.
Issue 2: Inconsistent Fermentation Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Standardize the inoculum preparation procedure, including the age and size of the inoculum.[11]Consistent starting conditions for each fermentation batch.
Inadequate Mixing Ensure proper agitation to maintain a homogenous distribution of nutrients and cells in the fermenter.Uniform cell growth and product formation throughout the culture.
pH Fluctuation Implement a pH control strategy, either by using a buffered medium or by automated addition of acid/base.[7]Maintenance of the optimal pH range for this compound production.
Foaming Add an appropriate antifoaming agent to the medium before sterilization or during fermentation as needed.Prevention of overflow and contamination, ensuring a stable fermentation process.

Experimental Protocols

Protocol 1: Screening of Media Components using Plackett-Burman Design

This protocol is designed to identify the most significant media components affecting this compound production.

  • Variable Selection: Choose a range of carbon sources, nitrogen sources, and mineral salts to be screened.

  • Experimental Design: Set up a Plackett-Burman design with high (+) and low (-) levels for each variable.

  • Media Preparation: Prepare the different fermentation media according to the experimental design.

  • Inoculation and Fermentation: Inoculate each medium with a standardized culture of Bacillus cereus and incubate under controlled conditions.

  • Sampling and Analysis: At the end of the fermentation, measure the this compound concentration in each flask.

  • Data Analysis: Analyze the results to determine which factors have a statistically significant effect on this compound yield.

Example of a Plackett-Burman Design for Media Screening:

Factor Low Level (-) High Level (+)
Glucose (g/L) 1030
Peptone (g/L) 515
Yeast Extract (g/L) 210
MgSO₄ (g/L) 0.51.5
KNO₃ (g/L) 13
Protocol 2: Optimization of Significant Media Components using Response Surface Methodology (RSM)

This protocol aims to find the optimal concentrations of the significant media components identified in the screening phase.

  • Factor Selection: Choose the most significant factors identified from the Plackett-Burman design.

  • Experimental Design: Use a central composite design (CCD) to create a set of experiments with different combinations of the selected factors at five levels (-α, -1, 0, 1, +α).

  • Fermentation and Analysis: Perform the fermentation experiments as designed and quantify the this compound yield for each run.

  • Model Fitting and Analysis: Fit the experimental data to a second-order polynomial equation and perform an analysis of variance (ANOVA) to determine the significance of the model.

  • Optimization: Use the model to predict the optimal concentrations of the media components for maximum this compound production and validate the prediction experimentally.

Example of Optimized Media Composition for a Bacillus species:

Component Optimized Concentration (g/L)
Sucrose8.50
Yeast Extract9.30
MgSO₄·7H₂O2.00
KNO₃0.62
Source: Adapted from a study on Bacillus cereus.[5]

Visualizations

Cispentacin_Biosynthesis_Pathway cluster_start Starting Precursors cluster_pks Type II PKS-like Machinery cluster_intermediates Biosynthetic Intermediates 2_OG 2-Oxoglutarate AmcH AmcH (Acyltransferase) 2_OG->AmcH Malonyl_CoA Malonyl-CoA AmcF_AmcG AmcF-AmcG (Heterodimer) Malonyl_CoA->AmcF_AmcG 1_AmcB 2-Oxoglutaryl-AmcB AmcH->1_AmcB Modification 2_AmcB Cyclized Intermediate AmcF_AmcG->2_AmcB AmcE AmcE (Decarboxylase) 3_AmcB Decarboxylated Intermediate AmcE->3_AmcB FabI FabI (Reductase) 4_AmcB Reduced Intermediate FabI->4_AmcB AmcC AmcC (Aminotransferase) 5_AmcB Aminated Intermediate AmcC->5_AmcB AmcD AmcD (Hydrolase) This compound This compound AmcD->this compound 1_AmcB->AmcF_AmcG Condensation & Cyclization 2_AmcB->AmcE Decarboxylation 3_AmcB->FabI Reduction 4_AmcB->AmcC Amination 5_AmcB->AmcD Hydrolysis

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Screening Screen Media Components (Plackett-Burman Design) Start->Screening Identify_Significant Identify Significant Factors (Statistical Analysis) Screening->Identify_Significant Optimization Optimize Concentrations (Response Surface Methodology) Identify_Significant->Optimization Validation Experimental Validation Optimization->Validation End End: Optimized Medium (High this compound Yield) Validation->End

Caption: Workflow for fermentation media optimization.

References

Technical Support Center: Cispentacin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Cispentacin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a cyclic amino acid, potential degradation factors include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: As an amphoteric molecule with amino and carboxylic acid groups, this compound's stability is likely pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen could lead to oxidative degradation of the molecule.

  • Moisture: For solid this compound, humidity can promote hydrolysis and other degradation pathways.

Q2: What are the recommended general storage conditions for this compound?

A2: In the absence of specific stability data, it is recommended to store this compound under conditions that minimize potential degradation. General recommendations for storing raw antibiotic materials often include cool, dry, and dark places.[1] For sensitive compounds, storage at low temperatures such as -20°C or -80°C is often recommended to enhance stability.[2]

Recommended Starting Storage Conditions:

  • Solid Form: Store at -20°C or below in a tightly sealed container, protected from light and moisture.

  • In Solution: If possible, prepare solutions fresh. If storage is necessary, sterile filter the solution and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent and pH of the buffer will be critical for stability.

Q3: Are there any known incompatibilities of this compound with common excipients or solvents?

  • Strong oxidizing or reducing agents.

  • Highly acidic or basic solutions.

  • Certain metal ions that could catalyze degradation.

It is crucial to perform compatibility studies with any new formulation or solvent system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of antifungal activity in stored this compound solution. Degradation of this compound due to improper storage conditions (temperature, pH, light).1. Verify storage conditions. Ensure solutions are stored at or below -20°C and protected from light. 2. Assess the pH of the solution; for many amino acid-like compounds, a pH range of 4-6 offers maximum stability. 3. Prepare fresh solutions for each experiment to use as a control. 4. Perform a stability study to determine the optimal pH and temperature for your specific formulation (see Experimental Protocols).
Appearance of unknown peaks in HPLC analysis of a stored this compound sample. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times (see Experimental Protocols). This can help in identifying the degradation pathway. 2. Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products.
Discoloration or change in the physical appearance of solid this compound. Potential degradation, possibly due to oxidation or reaction with contaminants.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Ensure the storage container is appropriate and does not leach impurities. 3. Re-test the purity of the material using a validated analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify the peaks of the degradation products and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, impurities, or excipients.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for polar compounds like amino acids.

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • Use the samples generated from the forced degradation study to optimize the mobile phase composition and gradient to achieve good separation between the this compound peak and the degradation product peaks.

  • Detection: this compound lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) may be necessary. Alternatively, derivatization with a UV-active agent or using a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be more sensitive and specific.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Forced Degradation Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products Detected
0.1 M HCl, 60°C2485.21
4872.52
7261.82
0.1 M NaOH, 60°C2478.92
4865.13
7253.43
3% H₂O₂, RT2492.31
4885.71
7279.12
60°C2498.10
4895.61
7292.31
Photolytic2499.50
4898.20
7297.11

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution acid Acid Hydrolysis This compound->acid Expose to Stress base Base Hydrolysis This compound->base Expose to Stress oxidation Oxidation This compound->oxidation Expose to Stress thermal Thermal Stress This compound->thermal Expose to Stress photo Photolytic Stress This compound->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis & Pathway ID hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome temp Temperature low_temp Low Temperature Storage (-20°C to -80°C) temp->low_temp ph pH ph_control pH Control (Buffering) ph->ph_control light Light light_protect Light Protection (Amber Vials) light->light_protect oxygen Oxygen inert_atm Inert Atmosphere (N₂ or Ar) oxygen->inert_atm moisture Moisture desiccant Desiccant Use moisture->desiccant stability Enhanced this compound Stability low_temp->stability ph_control->stability light_protect->stability inert_atm->stability desiccant->stability

Caption: Logical relationship between degradation factors and mitigation strategies.

References

Validation & Comparative

A Comparative Analysis of Cispentacin and Icofungipen (BAY 10-8888) for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cispentacin, a naturally occurring antifungal agent, and its synthetic derivative, Icofungipen (formerly BAY 10-8888). Both compounds represent a novel class of antifungals, the β-amino acids, which act via a distinct mechanism involving the inhibition of protein synthesis. This analysis is supported by experimental data on their mechanism of action, in vitro activity, in vivo efficacy, and pharmacokinetic profiles.

Overview and Mechanism of Action

This compound, produced by the bacterium Bacillus cereus, and its synthetic derivative Icofungipen, are cyclic β-amino acids with significant anti-yeast activity.[1][2][3] Their primary mechanism of action is the inhibition of fungal protein synthesis through the competitive inhibition of isoleucyl-tRNA synthetase (IleRS).[4][5][6][7]

This action is contingent on a two-step process:

  • Active Transport: The compounds are actively transported into the fungal cell via amino acid permeases, particularly those for proline and branched-chain amino acids.[4][8][9] This leads to a significant accumulation of the drug inside the cell, reaching concentrations up to 200-fold higher than in the external medium.[7][9]

  • Enzyme Inhibition: Once inside the cell, they competitively inhibit isoleucyl-tRNA synthetase. This enzyme is crucial for the first step of protein synthesis, attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA). By blocking this step, the compounds effectively halt protein production, leading to the cessation of fungal growth.[4][5][7]

This unique mechanism means there is no cross-resistance with existing antifungal drug classes like azoles.[2][7]

Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Fungal Cell Membrane cluster_inside Fungal Cytoplasm Drug_ext This compound / Icofungipen Permease Amino Acid Permease Drug_ext->Permease Active Transport Drug_int Accumulated This compound / Icofungipen Permease->Drug_int IleRS Isoleucyl-tRNA Synthetase (IleRS) Drug_int->IleRS Competitive Inhibition Charged_tRNA Isoleucyl-tRNA-Ile IleRS->Charged_tRNA Aminoacylation Isoleucine Isoleucine + tRNA-Ile Isoleucine->IleRS Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Growth_Inhibition Fungal Growth Inhibition Protein_Synth->Growth_Inhibition

Mechanism of action for this compound and Icofungipen.

Comparative In Vitro Activity

A notable characteristic of both this compound and Icofungipen is their relatively weak or modest activity in standard in vitro tests that use complex media like Sabouraud Dextrose Agar.[1][10][11] This is because amino acids present in these media compete with the drugs for uptake by the fungal permeases.[1] Their true in vitro potency is revealed only in chemically defined media, such as Yeast Nitrogen Base (YNB) medium, which lacks competing amino acids.[1][10][12]

CompoundOrganismIn Vitro Test MethodIC50 (µg/mL)MIC (µg/mL)Reference(s)
This compound Candida albicansTurbidimetric (YNB medium)6.3 - 12.56.3 - 50[10][12]
Icofungipen Candida albicansMicrodilution (YNB medium)-4 - 32 (for 69 strains)[1]
Icofungipen C. albicans (ATCC 90028)Microdilution (YNB medium)-4 - 8[1]

IC50: 50% inhibitory concentration; MIC: Minimum inhibitory concentration

Comparative In Vivo Efficacy

Despite their modest in vitro activity in standard media, both compounds demonstrate potent efficacy in animal models of systemic fungal infections.[3][13][14] This strong in vivo performance is attributed to their efficient accumulation within fungal cells at the site of infection.

CompoundAnimal ModelInfectionRouteEfficacy Metric (Dose)Reference(s)
This compound MouseSystemic C. albicansIV (single)PD50 (10 mg/kg)[10][12][13]
PO (single)PD50 (30 mg/kg)[10][12][13]
MouseSystemic C. neoformans-Effective[12][13]
MouseVaginal/Lung C. albicans-Effective[12][13]
Icofungipen MouseSystemic C. albicansPO (b.i.d.)Dose-dependent protection (10-20 mg/kg/day)[1][14]
RatSystemic C. albicansPO (b.i.d.)Dose-dependent protection (2-10 mg/kg/day)[1][14]
Rabbit (neutropenic)Disseminated C. albicansIV (b.i.d.)Significant clearance (10-25 mg/kg/day)[5][6]

PD50: 50% protective dose; IV: Intravenous; PO: Oral (per os); b.i.d.: twice a day

Icofungipen has also shown significant efficacy against fluconazole-resistant Candida albicans isolates, highlighting its potential to address clinical resistance to azole antifungals.[1][14]

Pharmacokinetic and Safety Profile

Icofungipen exhibits favorable pharmacokinetic properties, including nearly complete oral bioavailability in several species.[1] Preliminary studies with this compound also suggest good absorption and tissue retention after oral administration.[13]

CompoundParameterSpeciesValueReference(s)
Icofungipen BioavailabilityVariousNearly complete (oral)[1]
Half-lifeRat~6 hours[14]
Half-lifeMouse~2.5 hours[14]
This compound Acute Toxicity (LD50)Mouse>1,000 mg/kg (IV)[12][13]
>1,500 mg/kg (IP/PO)[12][13]

Icofungipen was found to be safe in rabbit models, with no significant elevation of liver or kidney toxicity markers.[5][6] Similarly, this compound showed very low acute toxicity in mice.[12]

Mechanisms of Fungal Resistance

Resistance to this class of compounds has been investigated. For Icofungipen (BAY 10-8888), studies on resistant Candida albicans mutants have identified two primary mechanisms:

  • Reduced Drug Accumulation: Changes in the amino acid permeases can lead to decreased uptake of the drug into the fungal cell.[7]

  • Increased Target Enzyme Activity: Upregulation or alteration of the isoleucyl-tRNA synthetase can overcome the inhibitory effect of the intracellular drug concentration.[7]

Importantly, resistance to Icofungipen did not confer cross-resistance to other antifungal agents like fluconazole or 5-fluorocytosine.[7]

Experimental Protocols

A. In Vitro Susceptibility Testing (Microdilution for Icofungipen)

The in vitro activity of Icofungipen is highly dependent on the testing conditions. The following protocol is essential for obtaining reproducible Minimum Inhibitory Concentration (MIC) values.[1][5]

MIC_Protocol prep Prepare C. albicans Inoculum (50-100 CFU/well) inoculate Inoculate Wells with Fungal Suspension prep->inoculate media Use Chemically Defined Medium (Yeast Nitrogen Base, pH 6-7) plate Prepare Microtiter Plate with 2-fold Serial Dilutions of Icofungipen media->plate plate->inoculate incubate Incubate at 30-37°C for 24 hours inoculate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

References

A Comparative Analysis of the In Vitro Antifungal Activity of Cispentacin and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal activities of Cispentacin and the well-established antifungal agent, Amphotericin B. The following sections present available experimental data, outline the methodologies used for in vitro susceptibility testing, and illustrate the distinct mechanisms of action of these two compounds.

Executive Summary

This compound, an antifungal antibiotic, has demonstrated potent in vivo activity against Candida species. However, its in vitro activity appears to be limited, with available data primarily focusing on Candida albicans and presented as 50% inhibitory concentration (IC50) and 100% inhibitory concentration (IC100) values[1][2]. In contrast, Amphotericin B, a polyene macrolide, exhibits a broad spectrum of in vitro activity against a wide range of fungal pathogens. Its efficacy is typically quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Direct comparative studies of this compound and Amphotericin B using standardized MIC testing are scarce in publicly available literature. This guide, therefore, presents the available data for each compound separately and offers a qualitative comparison based on their distinct characteristics.

Data Presentation: In Vitro Susceptibility

This compound In Vitro Activity against Candida albicans

The in vitro activity of this compound against clinical isolates of Candida albicans has been determined by turbidimetric measurement in yeast nitrogen base glucose medium[1]. The results are summarized in the table below. It is important to note that the same study reported no significant activity against various yeasts and molds when tested by the agar dilution method[1][2].

Fungal SpeciesParameterConcentration (µg/mL)
Candida albicans (clinical isolates)IC506.3 - 12.5[1]
IC1006.3 - 50[1]
Amphotericin B In Vitro Activity against Various Fungal Pathogens

Amphotericin B has been extensively studied, and its MIC values against a broad spectrum of fungi are well-documented. The following table summarizes representative MIC ranges for Amphotericin B against clinically important Candida, Cryptococcus, and Aspergillus species, as determined by standardized broth microdilution methods.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida species
Candida albicans0.016 - >160.50.5
Candida glabrata≤0.12 - 40.51
Candida parapsilosis≤0.12 - 40.51
Candida tropicalis≤0.12 - 20.51
Candida krusei0.25 - 412
Cryptococcus species
Cryptococcus neoformans0.06 - 20.51
Aspergillus species
Aspergillus fumigatus0.12 - 412
Aspergillus flavus0.25 - 812
Aspergillus niger0.25 - 412
Aspergillus terreus0.5 - >828

Note: MIC values can vary depending on the specific isolate, testing methodology (CLSI/EUCAST), and geographic region.

Experimental Protocols

The in vitro antifungal susceptibility data presented above are primarily generated using the broth microdilution method, a standardized technique for determining the MIC of an antifungal agent.

Broth Microdilution Method (CLSI/EUCAST)

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.

Key Steps:

  • Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a specific turbidity, which corresponds to a known concentration of fungal cells (colony-forming units per milliliter). This suspension is further diluted in the test medium.

  • Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The endpoint can be read visually or spectrophotometrically. For Amphotericin B, the MIC is typically the lowest concentration that shows no visible growth (100% inhibition).

Mandatory Visualization

Mechanism of Action

The following diagrams illustrate the distinct mechanisms of action of this compound and Amphotericin B.

Mechanism of Action: this compound cluster_cell This compound This compound AminoAcidPermease Amino Acid Permease This compound->AminoAcidPermease Active Transport Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase This compound->Prolyl_tRNA_Synthetase Inhibits FungalCell Fungal Cell AminoAcidPermease->FungalCell ProteinSynthesis Protein Synthesis Prolyl_tRNA_Synthetase->ProteinSynthesis Inhibition Inhibition

Caption: this compound's proposed mechanism of action.

Mechanism of Action: Amphotericin B AmphotericinB Amphotericin B FungalCellMembrane Fungal Cell Membrane AmphotericinB->FungalCellMembrane Binds to Ergosterol Ergosterol AmphotericinB->Ergosterol PoreFormation Pore Formation Ergosterol->PoreFormation IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Amphotericin B's mechanism of action.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro antifungal activity using the broth microdilution method.

Workflow for Broth Microdilution Antifungal Susceptibility Testing Start Start PrepareAntifungal Prepare Serial Dilutions of Antifungal Agent Start->PrepareAntifungal PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareAntifungal->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadResults Read MIC Endpoint Incubate->ReadResults End End ReadResults->End

Caption: Broth microdilution testing workflow.

References

Safety Operating Guide

Proper Disposal of Cispentacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cispentacin containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of laboratory-grade antibiotic and chemical waste. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

The proper disposal of this compound, an antifungal antibiotic, is crucial for maintaining laboratory safety and preventing environmental contamination. Although specific hazard data for this compound is limited, it is known to be a water-soluble, amphoteric compound.[1] Studies in mice indicate low acute lethal toxicity.[2] However, as with all laboratory chemicals, it should be handled as potentially hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound and associated materials should follow a structured protocol to ensure safety and compliance. This involves proper segregation, containment, and labeling of all waste streams.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, filter paper) that have come into direct contact with the compound.

  • Liquid Waste: This category comprises stock solutions, experimental media containing this compound, and rinsate from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be segregated into designated sharps containers.

2. Containment and Labeling:

All waste must be collected in appropriate, clearly labeled containers.

Waste TypeContainer RequirementsLabeling Information
Solid Waste A designated, leak-proof hazardous waste container with a secure lid."Hazardous Waste," "Solid Chemical Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Chemical Waste," "Antibiotic").
Liquid Waste A compatible, non-reactive, and sealed container to prevent leaks and spills."Hazardous Waste," "Liquid Chemical Waste," the chemical name ("this compound"), approximate concentration, and any other hazardous components.
Sharps Waste A puncture-resistant, leak-proof sharps container."Sharps Waste," "Biohazard" (if applicable), and "Chemical Contamination (this compound)."

3. Storage and Disposal:

  • Store all waste containers in a designated, secure area away from general laboratory traffic.

  • Do not mix different types of chemical waste in the same container unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for the collection and disposal of the hazardous waste through your institution's approved waste management vendor.

Experimental Protocols for Waste Neutralization

  • Preparation of a Degradation Solution: A common laboratory practice for some chemical waste involves treatment with a solution like 1N sodium hydroxide or 1N hydrochloric acid to hydrolyze and inactivate the compound, followed by neutralization.

  • Treatment of this compound Waste: Slowly add the this compound waste to the degradation solution while stirring in a chemical fume hood.

  • Monitoring and Neutralization: Monitor the reaction and, once complete, neutralize the solution to a pH permissible for disposal according to local regulations.

  • Disposal: Dispose of the neutralized solution as per institutional guidelines.

Important: This is a generalized protocol and MUST be validated for this compound specifically before implementation. Consult with a qualified chemist and your EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal via EHS storage->disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.